Bindarit exerts its anti-inflammatory effects through several interconnected molecular mechanisms.
| Mechanism | Description | Key Molecular Targets / Pathways |
|---|---|---|
| Inhibition of MCP Synthesis | Selectively suppresses transcription of a subfamily of CC chemokines [1]. | MCP-1/CCL2, MCP-2/CCL8, MCP-3/CCL7 [1] |
| Modulation of NF-κB Pathway | Downregulates the classical NF-κB activation pathway, reducing activation and nuclear translocation of specific NF-κB dimers [1]. | IκBα phosphorylation, p65 phosphorylation, p65/p50 dimer activity [1] |
| Interaction with FABP4 | Binds to fatty acid-binding protein 4 (FABP4), acting as a nuclear-targeting ligand and influencing downstream signaling [2]. | FABP4, PPARγ, p38 MAPK signaling [2] |
| Phenotypic Modulation of VSMCs | Promotes a differentiated, contractile phenotype in vascular smooth muscle cells (VSMCs), reducing their proliferative and migratory capacity [3]. | Smooth muscle α-actin (α-SMA), Calponin, SMemb [3] |
Summary of this compound's primary molecular mechanisms of action.
The following table compiles key quantitative findings from various experimental models.
| Assay / Model | Effect of this compound | Concentration / Dose | Citation |
|---|---|---|---|
| LPS-induced MCP-1 mRNA (Raw 264.7 cells) | Significant reduction at peak expression (4h) | 300 µM | [1] |
| MCP-1 production (human monocytes) | IC₅₀ for LPS-induced production | 172 µM | [4] |
| MCP-1 production (MM-6 cells) | IC₅₀ | 250 ± 60 µM / 425 µM | [2] [4] |
| Displacement of [³H]-oleic acid from FABP4 | Ki value | 19 ± 3 µM | [2] |
| Displacement of [³H]-AA from FABP4 | Ki value | 60 ± 17 µM | [2] |
| VSMC proliferation (human CASMCs) | Inhibition induced by TNF-α or FBS | 100-300 µM | [3] |
| VSMC migration (human CASMCs) | Inhibition induced by TNF-α | 100-300 µM | [3] |
| Neointimal formation (rat carotid artery) | Significant reduction | 100 mg/kg (orally, twice daily) | [3] |
| Clinical EAE (mouse model) | Reduced disease incidence, delayed onset, signs of reversal | 20 mg/ml in 0.5% methylcellulose | [5] |
To investigate this compound's mechanisms, researchers have established several standardized experimental approaches.
Cell-Based Assays for MCP Inhibition & Signaling
FABP4 Interaction Studies
In Vivo Disease Models
A generalized workflow for key experimental approaches used in this compound research.
Research across diverse disease models demonstrates this compound's therapeutic potential.
This compound is a multifaceted anti-inflammatory agent whose primary recognized mechanism is the selective inhibition of MCP synthesis, largely through modulation of the NF-κB pathway. More recent research highlights its interaction with FABP4 as a novel mechanism that may explain its differential effects on various chemokines. Its efficacy in diverse preclinical models and promising results in initial human trials for conditions like coronary restenosis and diabetic nephropathy support its potential as a therapeutic agent.
This compound (2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid) is a synthetic indazole-derivative small molecule with potent anti-inflammatory properties that has garnered significant research interest for its selective immunomodulatory mechanisms. With a molecular formula of C₁₉H₂₀N₂O₃ and molecular weight of 324.38 g/mol, this investigational compound has demonstrated efficacy across a spectrum of inflammatory disease models while exhibiting a favorable safety profile in phase II clinical trials [1] [2]. Unlike broad-spectrum anti-inflammatory agents, this compound exhibits a unique target specificity that makes it particularly valuable for understanding nuanced inflammatory pathway regulation and developing targeted therapeutic interventions.
The therapeutic significance of this compound stems from its ability to selectively modulate specific components of the inflammatory cascade without completely suppressing immune function. Research has demonstrated its efficacy in diverse conditions including autoimmune diseases, neuroinflammatory disorders, metabolic disease complications, and vascular inflammation pathologies [3] [2] [4]. This wide therapeutic window, combined with its specific mechanism of action, positions this compound as both a promising drug candidate and a valuable research tool for elucidating inflammatory pathway biology. Its investigational status across multiple disease contexts underscores the pharmaceutical industry's interest in targeted immunomodulation approaches that may offer improved safety profiles compared to conventional immunosuppressive therapies.
This compound exerts its primary anti-inflammatory effect through selective modulation of the canonical NF-κB signaling pathway, a central regulator of inflammation and immune responses. The NF-κB transcription factor family, particularly dimers containing the p65 (Rel-A) subunit, plays a critical role in transducing inflammatory signals and activating downstream gene expression programs in response to various stimuli [5] [6]. This compound specifically targets the activation cascade of this pathway by inhibiting IκBα phosphorylation and subsequent p65 phosphorylation, thereby preventing the nuclear translocation of active NF-κB dimers and their binding to target DNA sequences [5].
The molecular specificity of this compound is evidenced by its selective action on a distinct subpopulation of NF-κB isoforms rather than globally suppressing all NF-κB signaling. Research demonstrates that this compound specifically inhibits p65 and p65/p50-induced transcriptional activation of the monocyte chemoattractant protein-1 (MCP-1/CCL2) promoter without affecting other NF-κB-regulated promoters to the same extent [5] [6]. This isoform-selective mechanism represents a nuanced approach to inflammatory pathway modulation, potentially preserving some physiological NF-κB functions while suppressing pathological inflammation. The downstream consequences include significant reduction in MCP-1 and IL-12β/p40 production without equivalent suppression of other inflammatory cytokines such as IL-6 and IL-8/KC, highlighting this compound's unique target selectivity within the broader inflammatory cytokine network [5] [6].
Recent research has revealed an additional molecular mechanism through which this compound exerts immunomodulatory effects, involving direct interaction with fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways [7]. This compound physically binds to FABP4 with high affinity (Kᵢ = 19 ± 3 μM for oleic acid displacement), competitively displacing endogenous fatty acids from the binding pocket and triggering conformational changes that promote FABP4 nuclear translocation [7].
This FABP4 interaction initiates a cascade of cellular events that contribute to this compound's immunomodulatory effects. The this compound-induced nuclear import of FABP4 impacts PPARγ activity and downstream kinase signaling, particularly enhancing p38α phosphorylation in LPS-stimulated human monocytic cells [7]. This mechanism explains the differential regulation of chemokines observed with this compound treatment, notably the simultaneous suppression of MCP-1 and enhancement of IL-8 production in specific cellular contexts [7]. The FABP4-mediated actions of this compound represent a distinct pathway from its NF-κB inhibitory effects, expanding the understanding of its multifaceted immunomodulatory properties and suggesting potential applications in metabolic-inflammatory conditions where FABP4 plays a pathogenic role.
The following diagram illustrates the coordinated molecular mechanisms through which this compound modulates inflammatory signaling via both NF-κB inhibition and FABP4 pathway modulation:
Figure 1: Integrated molecular mechanisms of this compound showing NF-κB pathway inhibition and FABP4 modulation. This compound suppresses the canonical NF-κB pathway by inhibiting IκBα and p65 phosphorylation while simultaneously binding to FABP4 and promoting its nuclear translocation, resulting in differential regulation of inflammatory mediators.
Table 1: Concentration-dependent effects of this compound on inflammatory mediators across experimental models
| Cell Type / Model | Target | Baseline Expression | Post-Treatment Expression | Inhibition/Enhancement | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|---|---|---|
| Raw 264.7 macrophages | MCP-1 mRNA | 12.8-fold induction (LPS) | 4.2-fold induction | 67% inhibition | ~300 μM | [6] |
| Raw 264.7 macrophages | IL-12β/p40 | 8.5-fold induction (LPS) | 3.8-fold induction | 55% inhibition | ~300 μM | [6] |
| Human MonoMac-6 cells | MCP-1 protein | 1850 pg/mL (LPS) | 620 pg/mL | 66% inhibition | 250 ± 60 μM | [7] |
| Human MonoMac-6 cells | IL-8 protein | 3200 pg/mL (LPS) | 4800 pg/mL | 50% enhancement | N/A | [7] |
| Bone marrow-derived macrophages | MCP-2 | 6.2-fold induction (LPS) | 4.7-fold induction | 24% inhibition | ~300 μM | [6] |
| Bone marrow-derived macrophages | MCP-3 | 7.8-fold induction (LPS) | 5.0-fold induction | 36% inhibition | ~300 μM | [6] |
| hPMVECs | MCP-1 (AngII-induced) | 6.5-fold increase | 2.1-fold increase | 68% inhibition | ~200 μM | [4] |
The quantitative profiling of this compound's effects reveals its selective rather than broad-spectrum anti-inflammatory nature. As evidenced in Table 1, this compound demonstrates preferential inhibition of MCP-1/CCL2 and related chemokines (MCP-2, MCP-3) with consistent efficacy across multiple cell types including macrophages, monocytic cells, and endothelial cells. The differential regulation of IL-8 observed in human MonoMac-6 cells highlights the context-dependent actions of this compound, potentially mediated through its FABP4 mechanism rather than NF-κB inhibition [7]. The concentration-response relationship indicates that this compound achieves maximal effects in the 200-300 μM range across most experimental systems, providing guidance for appropriate dosing in preclinical studies.
Table 2: Efficacy outcomes of this compound treatment in preclinical disease models
| Disease Model | Species | Dosing Regimen | Key Efficacy Outcomes | Molecular Effects | Reference |
|---|---|---|---|---|---|
| Perioperative Neurocognitive Disorder | Mouse (C57BL/6) | 200 mg/kg, i.p., daily, 4 days pre-surgery | Improved locomotor activity and short-term memory; Preserved BBB integrity | Reduced hippocampal CCL2; Suppressed microglia/astrocyte activation | [8] |
| Neonatal Hydrocephalus | Mouse (prh mutant) | 100 mg/kg, s.c., daily, P4-P7 | Improved myelination; Reduced cortical thinning; Alleviated spastic locomotor phenotype | Reduced Mcp-1; Suppressed proinflammatory microglia | [3] |
| Diabetes-associated Periodontitis | Mouse (db/db) | 50 mg/kg, p.o., daily, 28 days | Reduced alveolar bone loss; Increased epithelial thickness | Suppressed monocyte infiltration; Altered macrophage properties | [2] |
| Acute Aortic Dissection with Lung Injury | Rat | 50 mg/kg, p.o., daily, 14 days | Attenuated lung injury incidence; Reduced macrophage accumulation | Inhibited MCP-1 overexpression; Modulated NF-κB pathway | [4] |
| Subarachnoid Hemorrhage | Rat | 100 mg/kg, i.p., single dose | Improved neurological function; Reduced brain edema | Regulated CCL2/CCR2/NF-κB pathway; Modulated microglia polarization | [9] |
The therapeutic efficacy data across diverse disease models, summarized in Table 2, demonstrates this compound's consistent beneficial effects in conditions with significant inflammatory components. The neuroprotective outcomes observed in brain injury and cognitive impairment models highlight this compound's ability to cross the blood-brain barrier and mitigate neuroinflammation [8] [3]. In metabolic-inflammatory conditions such as diabetes-associated periodontitis, this compound effectively breaks the cycle of persistent inflammation and tissue destruction by suppressing monocyte recruitment and altering macrophage polarization [2]. The preservation of structural integrity across multiple tissues (nervous system, periodontal apparatus, vascular system) underscores this compound's potential as a tissue-protective anti-inflammatory agent with broad therapeutic applicability.
Cell Culture and Treatment Protocol:
Key Methodological Considerations:
Downstream Analysis Methods:
Animal Model Selection and Dosing:
Efficacy Assessment Parameters:
Technical Considerations for In Vivo Studies:
The accumulating preclinical evidence positions this compound as a promising therapeutic candidate for multiple inflammatory conditions, particularly those driven by monocyte/macrophage infiltration and NF-κB-mediated inflammation. Its favorable safety profile in human trials makes it particularly attractive for clinical translation [2]. Current research applications span several therapeutic areas:
Neuroinflammatory Disorders: this compound has demonstrated exceptional promise in conditions including neonatal hydrocephalus, postoperative cognitive dysfunction, and subarachnoid hemorrhage [8] [3] [9]. In these contexts, this compound reduces neuroinflammation, preserves blood-brain barrier integrity, and protects against neuronal damage, suggesting potential applications in other neurological conditions with inflammatory components.
Metabolic-Inflammatory Conditions: The efficacy of this compound in diabetes-associated periodontitis highlights its potential for treating inflammatory complications of metabolic disease [2]. Given the role of MCP-1 in various diabetic complications, this compound may offer benefits for diabetic nephropathy, retinopathy, and other inflammation-driven sequelae of diabetes.
Cardiovascular and Vascular Applications: this compound's protective effects in acute aortic dissection with lung injury demonstrate its potential in vascular inflammatory conditions [4]. The modulation of endothelial cell activation and macrophage accumulation suggests possible applications in atherosclerosis, aneurysm formation, and other vascular pathologies.
Future research directions should focus on combination therapies leveraging this compound's specific mechanism alongside complementary agents, exploration of its effects in chronic inflammatory conditions, and further elucidation of its FABP4-mediated mechanisms in metabolic inflammation. Additionally, formulation optimization to enhance bioavailability could expand its therapeutic potential across a broader range of inflammatory diseases.
This compound (2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid) is a synthetic indazolic derivative with potent anti-inflammatory properties that functions through selective inhibition of C-C motif chemokine ligand 2 (CCL2) synthesis. As a small molecule inhibitor weighing 324.38 g/mol with the chemical formula C19H20N2O3, this compound has demonstrated significant therapeutic potential across a broad spectrum of inflammatory diseases, autoimmune disorders, and cancer models by specifically targeting the monocyte chemoattractant protein subfamily of chemokines. The CCL2 signaling axis represents a crucial therapeutic target in numerous pathological conditions characterized by excessive monocyte recruitment and sustained inflammation. Unlike broad-spectrum anti-inflammatory agents, this compound exhibits a distinct mechanism of action that preferentially inhibits the transcription of specific CC chemokines (CCL2/MCP-1, CCL8/MCP-2, and CCL7/MCP-3) without affecting other inflammatory cytokines, providing a more targeted approach to modulating pathological inflammatory processes while preserving beneficial immune functions [1] [2].
The significance of CCL2 inhibition stems from the chemokine's fundamental role as a potent chemoattractant that directs the migration of monocytes, memory T cells, and dendritic cells to sites of inflammation and tissue injury. Under pathological conditions, sustained CCL2 production creates a self-amplifying loop of monocyte recruitment and activation that drives chronic inflammation, tissue destruction, and disease progression. This compound's ability to disrupt this cycle at the transcriptional level, combined with its favorable safety profile observed in clinical trials for diabetic nephropathy and coronary restenosis, positions it as a promising therapeutic candidate for conditions where conventional anti-inflammatory approaches have proven insufficient [3] [4].
This compound exerts its primary anti-inflammatory effects through the selective suppression of CCL2 synthesis at the transcriptional level, without directly affecting the production of other key inflammatory cytokines such as IL-6, IL-8, or KC. The molecular basis for this selective action involves modulation of the NF-κB signaling pathway, specifically through interference with the activation and nuclear translocation of specific NF-κB isoforms. Research has demonstrated that this compound significantly reduces lipopolysaccharide (LPS)-induced phosphorylation of both IκBα and p65 subunits, thereby preventing the activation and nuclear translocation of the classical NF-κB pathway components that drive CCL2 gene expression. This effect is particularly specific to the p65 and p65/p50-induced activation of the CCL2 promoter, with this compound showing no inhibitory effect on other promoter elements activated by the same NF-κB subunits. This isoform-specific mechanism explains this compound's selective activity against CCL2 and related MCP chemokines while preserving the expression of other inflammatory mediators essential for normal immune function [2].
The transcriptional regulation of CCL2 involves two main regulatory regions in its promoter: the distal (-2,650/-2,450) and proximal (-248/0) regions. While physiological CCL2 expression is primarily controlled by growth factors and mechanical stress signals acting on the proximal region through Sp1/AP-1 transcription factors, inflammatory stimulation through Toll-like receptor ligands (such as LPS) activates both regions through the classical NF-κB pathway. This compound specifically targets this inflammation-induced activation without affecting basal CCL2 expression, making it particularly effective in pathological conditions without disrupting homeostatic chemokine functions. This specificity is further enhanced by this compound's requirement for persistent presence during inflammatory stimulation, as evidenced by experiments showing that pretreatment followed by washout before LPS stimulation fails to inhibit CCL2 expression, indicating that the compound must be continuously available during the inflammatory challenge to exert its inhibitory effects [2].
Beyond its primary action on NF-κB signaling, this compound demonstrates a secondary mechanism involving interaction with fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways. This interaction represents a distinct pathway through which this compound modulates inflammatory responses, particularly in monocytic cells. Studies have revealed that this compound directly binds to FABP4 with binding constants (Ki) of 19 ± 3 μM for oleic acid displacement and 60 ± 17 μM for arachidonic acid displacement, effectively competing with endogenous fatty acids for the binding pocket. This physical interaction triggers conformational changes in FABP4 that expose a hidden nuclear localization sequence, promoting the translocation of the FABP4-bindarit complex from the cytosol to the nucleus. Once in the nucleus, this complex influences PPARγ-mediated transcription and downstream kinase signaling, ultimately contributing to the differential regulation of chemokine expression observed with this compound treatment [5].
The functional significance of this FABP4 interaction was demonstrated through experiments showing that this compound differentially regulates the production of MCP-1/CCL2 and IL-8 in human monocytic cells. While this compound suppresses LPS-induced MCP-1 release, it simultaneously enhances IL-8 production—an effect that is completely abolished by co-treatment with the specific FABP4 inhibitor BMS309403. This paradoxical regulation highlights the complex immunomodulatory activity of this compound that extends beyond simple chemokine suppression. The FABP4-mediated mechanism also involves modulation of p38α phosphorylation in LPS-stimulated monocytic cells, providing an additional layer of regulation that influences the overall inflammatory response. This dual mechanism of action—combining direct NF-κB pathway modulation with FABP4-mediated effects—positions this compound as a unique immunomodulator with potentially broader applications than pure CCL2 inhibitors [5].
This compound has demonstrated significant efficacy across multiple models of neuroinflammatory conditions, primarily through its ability to suppress CCL2-mediated monocyte infiltration and protect blood-brain barrier integrity. In studies investigating experimental autoimmune encephalomyelitis (EAE), an established model of multiple sclerosis, this compound treatment significantly modified disease course and severity by reducing clinical scores, diminishing disease incidence, delaying onset, and showing promising signs of disease reversal. The therapeutic effects correlated with reduced CCL2 expression in both brain and spinal cord tissue, accompanied by decreased leukocyte infiltration and preservation of neurovascular unit function. Importantly, this compound effectively suppressed CCL2 production from all major cellular components of the neurovascular unit—astrocytes, microglia, and brain microvascular endothelial cells—highlighting its broad activity across multiple CNS cell types involved in neuroinflammatory pathogenesis [1].
Recent research has expanded these findings to postoperative cognitive dysfunction and subarachnoid hemorrhage, where this compound treatment preserved cognitive function, reduced neuroinflammation, and protected blood-brain barrier integrity. In a model of postoperative cognitive dysfunction in aged mice, this compound administration (200 mg/kg daily for 4 days prior to surgery) effectively inhibited surgery-induced hippocampal CCL2 upregulation, resulting in improved performance in behavioral tests including open field, novel object recognition, and fear conditioning assays. These cognitive benefits were associated with preserved pericyte coverage, enhanced expression of tight junction proteins (claudin-5 and occludin), reduced activation of hippocampal microglia and astrocytes, and maintained blood-brain barrier ultrastructure as confirmed by transmission electron microscopy. Similarly, in subarachnoid hemorrhage models, this compound treatment attenuated neuroinflammation through regulation of the CCL2/CCR2/NF-κB pathway, further supporting its potential therapeutic utility across diverse neurological conditions [6] [7].
The therapeutic applications of this compound extend to metabolic and inflammatory disorders characterized by persistent monocyte infiltration and chronic inflammation. In a compelling study on diabetes-associated periodontitis, this compound administration (50 mg/kg orally daily for 28 days) significantly reduced alveolar bone loss and improved periodontal epithelial thickness by suppressing the infiltration of proinflammatory monocytes and altering macrophage properties in the diabetic periodontium. This therapeutic effect was achieved through disruption of the CCR2+ monocyte recruitment cascade, which is persistently activated under diabetic conditions and drives destructive periodontal inflammation. The treatment also reduced osteoclastogenesis by diminishing the expression of RANK in osteoclast progenitors, providing a dual mechanism of action that addresses both inflammatory tissue destruction and bone resorption in diabetic periodontitis [3].
In oncology, this compound has shown promise as both a direct anti-tumor agent and a combination therapy that enhances response to immune checkpoint inhibitors. Research across multiple murine tumor models demonstrated that CCR2 antagonism in combination with anti-PD-1 therapy significantly enhanced tumor response compared to anti-PD-1 monotherapy. This enhanced efficacy correlated with increased CD8+ T cell recruitment and activation accompanied by a reduction in CD4+ regulatory T cells within the tumor microenvironment. Additionally, CCL2 inhibition has been shown to prime tumor vasculature for improved nanomedicine delivery by normalizing the pathological vascular network, enhancing perfusion, and increasing the accumulation and penetration of nanotherapeutic agents within tumors. This vascular normalization effect represents a novel application of CCL2 inhibition that could potentially enhance the efficacy of various anticancer therapies beyond immune checkpoint inhibitors [8] [9].
Table 1: this compound Efficacy Across Disease Models
| Disease Model | Dosage Regimen | Key Efficacy Parameters | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis | 20 mg/ml in 0.5% methylcellulose (dose not specified) | ↓ Clinical scores, ↓ Disease incidence, Delayed onset, Signs of reversal | Suppression of CCL2 in CNS, Reduced leukocyte infiltration | [1] |
| Postoperative Cognitive Dysfunction | 200 mg/kg i.p. daily for 4 days pre-surgery | ↑ Locomotor activity, ↑ Short-term memory, ↓ Hippocampal CCL2 | Preservation of pericytes, BBB protection, ↓ Neuroinflammation | [6] |
| Diabetes-Associated Periodontitis | 50 mg/kg orally daily for 28 days | ↓ Alveolar bone loss, ↑ Epithelial thickness, ↓ Osteoclastogenesis | ↓ Proinflammatory monocyte infiltration, Altered macrophage properties | [3] |
| Subarachnoid Hemorrhage | Not specified | ↓ Neuroinflammation, ↓ Apoptosis, Modulated microglia polarization | CCL2/CCR2/NF-κB pathway regulation | [7] |
| Cancer Immunotherapy Enhancement | Various (combination with anti-PD-1) | Enhanced tumor response vs anti-PD-1 alone, ↑ CD8+ T cells, ↓ Tregs | Improved T cell recruitment and activation, Altered tumor microenvironment | [8] |
| Triple-Negative Breast Cancer | mNOX-E36 (5 & 20 mg/kg, 3×/week, 2 weeks) | Improved nanomedicine delivery, Vascular normalization, Enhanced perfusion | Reduced pro-angiogenic macrophage infiltration | [9] |
Table 2: In Vitro Effects of this compound on Different Cell Types
| Cell Type | Stimulus | This compound Concentration | Effect on CCL2 | Other Effects | Reference |
|---|---|---|---|---|---|
| Mouse Microglia | LPS 100 ng/ml | 300 μM | Significant suppression | Reduced monocyte recruitment | [1] |
| Mouse Astrocytes | LPS 100 ng/ml | 300 μM | Significant suppression | Protection of neurovascular unit | [1] |
| Brain Microvascular Endothelial Cells | LPS 100 ng/ml | 300 μM | Significant suppression | Blood-brain barrier preservation | [1] |
| Raw 264.7 Macrophage Cell Line | LPS 1 μg/ml | 300 μM | ~60% inhibition at peak expression | Selective inhibition of MCP-1/CCL2, MCP-2, MCP-3, IL-12β/p40 | [2] |
| Human MonoMac-6 Cells | LPS | 300 μM (IC50 = 250 ± 60 μM) | ~3-fold inhibition | ~1.5-fold increase in IL-8 via FABP4 modulation | [5] |
Table 3: Clinical Development Status of this compound
| Indication | Phase | Status | Key Findings | Reference |
|---|---|---|---|---|
| Diabetic Nephropathy | Phase 2 | Completed | Favorable safety and tolerability profiles | [3] [4] |
| Coronary Artery Restenosis | Phase 2 | Completed | Investigated for prevention | [4] |
| Lupus Nephritis | Not specified | Clinical trials | Efficacy demonstrated in trials | [1] |
The standardized protocol for evaluating this compound's effects on CCL2 expression in cultured cells involves specific conditions for cell culture, stimulation, and this compound treatment. For studies using murine astrocytes, microglia, and brain microvascular endothelial cells, cultures are typically established from postnatal day 2-3 mice and maintained in appropriate media supplemented with fetal bovine serum and antibiotics. To assess CCL2 inhibition, cells are pretreated with this compound (typically at 300 μM concentration) for 1 hour prior to stimulation with LPS (100 ng/ml for glial cells). The compound is initially prepared as a 100 mM stock solution in DMSO, with subsequent dilutions made in culture medium to achieve the desired working concentrations (typically ranging from 50-500 μM). Following treatment, CCL2 expression is quantified at both mRNA and protein levels using quantitative RT-PCR and enzyme-linked immunosorbent assay (ELISA), respectively, with measurements typically taken at 4-24 hours post-stimulation to capture the peak inflammatory response [1].
For macrophage cell lines such as Raw 264.7, similar protocols are employed with slight modifications in LPS concentration (1 μg/ml) and treatment duration. In these cells, the optimal time point for assessing CCL2 inhibition is typically 4 hours after LPS stimulation, which corresponds to the peak of CCL2 mRNA expression. To evaluate the specificity of this compound's action, parallel measurements of other cytokines (IL-6, IL-8/KC, IL-12β/p40) are recommended, as this compound selectively inhibits MCP-1/CCL2, MCP-2/CCL8, MCP-3/CCL7, and IL-12β/p40 without affecting other inflammatory mediators. For investigation of the FABP4-mediated mechanism in human monocytic cells (such as MonoMac-6 cells), additional experimental approaches including competitive binding assays, immunofluorescence microscopy for nuclear translocation studies, and pharmacological inhibition with FABP4 inhibitor BMS309403 are necessary to fully characterize this alternative pathway [2] [5].
The in vivo evaluation of this compound efficacy requires careful consideration of species-specific factors, disease model characteristics, and appropriate dosing regimens. In murine models of neuroinflammatory disorders such as experimental autoimmune encephalomyelitis (EAE), this compound is typically prepared as a suspension in 0.5% methylcellulose at a concentration of 20 mg/ml and administered via oral gavage or intraperitoneal injection. The treatment regimen often begins at disease induction or at the onset of clinical signs, with daily administration continuing throughout the disease course. Clinical assessment includes daily scoring of neurological deficits, while endpoint analyses examine CNS tissues for CCL2 expression, leukocyte infiltration, blood-brain barrier integrity, and histopathological changes. For optimal results in EAE models, both prophylactic and therapeutic treatment regimens should be evaluated to fully characterize the compound's potential to prevent disease development and modify established disease [1].
In models of postoperative cognitive dysfunction, a preemptive approach has proven effective, with this compound (200 mg/kg) administered intraperitoneally daily for 4 days prior to surgical intervention, followed by a final dose 30 minutes before the procedure. This regimen effectively inhibits surgery-induced hippocampal CCL2 upregulation and preserves cognitive function, as assessed through a comprehensive behavioral test battery including open field, novel object recognition, and fear conditioning tests conducted on postoperative days 3-7. For cancer models, this compound has been evaluated both as a monotherapy and in combination with immune checkpoint inhibitors, with typical dosing regimens involving daily administration for the duration of the experiment. In these models, endpoint analyses should include tumor growth measurements, immune profiling of tumor-infiltrating lymphocytes, and assessment of myeloid cell populations to fully characterize the immunomodulatory effects of CCL2 inhibition [6] [8].
Figure 1: this compound inhibition of CCL2 synthesis through NF-κB pathway modulation. This compound specifically targets phosphorylation of IκBα and p65 subunits, preventing nuclear translocation of NF-κB dimmers and subsequent CCL2 gene transcription.
Figure 2: FABP4-mediated immunomodulation by this compound. Binding to FABP4 triggers nuclear translocation and differentially regulates chemokine secretion through PPARγ and kinase signaling pathways.
This compound represents a promising therapeutic agent with a unique mechanism of action that selectively targets CCL2 synthesis through dual pathways involving NF-κB inhibition and FABP4 modulation. The extensive preclinical data across diverse disease models demonstrates consistent efficacy in reducing pathological inflammation, preserving tissue integrity, and improving functional outcomes. The favorable safety profile observed in clinical trials, combined with its oral bioavailability and targeted mechanism, positions this compound as a compelling candidate for further development. Future research directions should focus on optimizing dosing regimens across different indications, exploring potential combination therapies with existing treatments, and identifying biomarkers that can predict treatment response and patient stratification. Additionally, further investigation into the relative contributions of this compound's dual mechanisms of action across different cell types and disease contexts will enhance our understanding of its full therapeutic potential and possible limitations [1] [2] [5].
This compound (2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid) is a small-molecule indazole derivative initially recognized for its potent anti-inflammatory properties [1] [2]. Historically, its primary known mechanism was the inhibition of the synthesis of monocyte chemoattractant protein-1 (MCP-1/CCL2), a key chemokine involved in inflammatory processes [2] [3]. It has been investigated for conditions such as lupus nephritis, diabetic nephropathy, and arthritis [4] [2] [3].
Recent, groundbreaking research has uncovered a new and promising therapeutic potential for this compound: its ability to inhibit the K-Ras oncoprotein, specifically the G12D mutant variant, which is prevalent in many difficult-to-treat cancers [1] [5]. The following table summarizes its core characteristics.
| Attribute | Description |
|---|---|
| IUPAC Name | 2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid [1] |
| Core Structure | Indazole derivative [1] |
| Known Primary Mechanism | Inhibitor of monocyte chemoattractant protein-1 (MCP-1/CCL2) synthesis [2] [3] |
| Emerging Mechanism | Inhibitor of K-Ras G12D mutant [1] [5] |
| Therapeutic Areas | Oncology (K-Ras driven cancers), inflammatory diseases, nephropathy [1] [4] [2] |
This compound exhibits its therapeutic effects through multiple distinct pathways.
The long-established mechanism of this compound involves the suppression of the transcription of chemokines, particularly CCL2 (MCP-1) and CCL7 [4] [2]. This action disrupts the recruitment of monocytes to sites of inflammation, thereby ameliorating disease progression in various inflammatory models [2] [3]. A 2019 study also revealed that this immunomodulatory activity requires a functional interaction with Fatty Acid-Binding Protein 4 (FABP4), impacting PPARγ and other signaling pathways in human monocytic cells [3].
A significant recent discovery is this compound's potential as a K-Ras inhibitor. The K-Ras G12D mutation is a common driver in cancers like pancreatic, lung, and colon cancer. This mutation impairs GTPase activity, trapping K-Ras in its active, GTP-bound state, which leads to uncontrolled cell proliferation [1] [5].
The diagram below illustrates this proposed pathway for K-Ras inhibition.
Proposed pathway of this compound-induced inhibition of mutant K-Ras signaling.
For researchers seeking to replicate or build upon the recent findings, here is a detailed methodology based on the 2025 in-silico study [1].
1. Protein and Ligand Preparation
2. Molecular Docking
3. Molecular Dynamics (MD) Simulations
The key quantitative findings from this study are summarized in the table below.
| Parameter | Finding / Value | Interpretation / Significance |
|---|---|---|
| Binding Affinity | -7.3 kcal/mol [1] [5] | Indicates a strong and favorable binding interaction with the K-Ras protein. |
| Comparison | Better than reference compound (Benzimidazole) [1] | Suggests this compound may be a superior candidate for this target. |
| Key Binding Pocket Residues | ASP54, TYR71, THR74, LEU56, LYS5, LEU6, VAL7, SER39 [1] | Identifies the specific site of interaction on the K-Ras protein. |
| Proposed Outcome | Loss of GTPase activity, blocking downstream signaling [1] | Provides a mechanistic rationale for the inhibition of cancer cell proliferation. |
This compound has been evaluated in clinical trials for inflammatory diseases and is now being explored preclinically for oncology.
This compound is an indazole derivative with a well-characterized anti-inflammatory profile and an emerging, highly promising role as a potential therapeutic agent for K-Ras G12D-driven cancers. While its initial mechanism involves inhibition of CCL2, recent computational studies provide a strong rationale for its direct inhibition of a once "undruggable" oncogenic target.
The immediate next step for this research avenue is clear: the in-silico findings require robust experimental validation in biological assays and disease models. If validated, this compound could represent a new strategic approach for targeting some of the most challenging cancers.
The anti-inflammatory activity of Bindarit can be traced through two primary, interconnected signaling pathways.
This pathway explains this compound's differential effect on MCP-1 and IL-8 in immune cells like monocytes and macrophages. The sequence of events is as follows:
This compound's immunomodulatory action via the FABP4-PPARγ pathway
This pathway illustrates how this compound selectively suppresses MCP-1 production through the canonical NF-κB pathway.
This compound selectively inhibits the NF-κB pathway to suppress MCP-1 production
The mechanisms described above are supported by experimental data across various disease models. Key methodological details from these studies are summarized below.
| Experimental Context | Treatment Model & Dosing | Key Readouts & Assessments |
|---|
| Subarachnoid Hemorrhage (SAH) [1] | In vivo: Rat SAH model; this compound administered intraperitoneally 1 hour post-SAH. In vitro: HT22 cells stimulated with oxyhemoglobin. | Short & long-term neurological function; Neuroinflammation markers; CCL2 expression levels (peak 24h post-SAH); Neuronal apoptosis. | | LPS-Stimulated Human Monocytic Cells [2] | In vitro: MonoMac-6 (MM-6) cell line; 300 μM this compound pretreatment for 20 hours. | MCP-1 and IL-8 secretion (ELISA); FABP4 expression & cellular localization (immunofluorescence, binding assays); Kinase phosphorylation profiles. | | Cardiac Repair Post-Myocardial Infarction [3] | In vivo: Mouse MI model; this compound treatment to induce PRMT7 expression. | Cardiac function (echocardiography); Revascularization; ER stress markers; Endothelial cell apoptosis (TUNEL assay); Fibrosis. |
Based on its mechanisms, this compound has been investigated in several therapeutic areas:
Bindarit (2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid) is a synthetic indazolic derivative with recognized anti-inflammatory properties and a promising safety profile. Originally developed for inflammatory conditions, its therapeutic potential has expanded to include cardiovascular, neurological, and oncological applications due to its unique mechanism of action targeting specific inflammatory pathways. Unlike broad-spectrum anti-inflammatory drugs, this compound exhibits a selective mechanism that modulates key inflammatory mediators without causing generalized immunosuppression, making it an attractive candidate for chronic disease management. This whitepaper provides a comprehensive technical overview of this compound's molecular mechanisms, therapeutic applications, experimental protocols, and commercial landscape for researchers and drug development professionals.
The global this compound market was valued at approximately $1.4 billion in 2023 and is expected to reach around $2.8 billion by 2032, exhibiting a compound annual growth rate (CAGR) of 7.8% [1]. This growth is propelled by increasing understanding of this compound's mechanisms, expanding therapeutic applications, and rising prevalence of inflammatory-mediated diseases. As of 2025, research continues to elucidate novel molecular targets and therapeutic combinations that could enhance this compound's clinical utility across multiple disease domains, particularly in neuroinflammatory conditions and cancer therapy where current treatment options remain limited.
This compound's primary anti-inflammatory effect occurs through selective inhibition of the NF-κB signaling pathway, specifically targeting the classical (canonical) activation route induced by inflammatory stimuli such as lipopolysaccharide (LPS) [2]. This pathway modulation results in reduced phosphorylation of IκBα and p65 subunits, diminishing NF-κB dimer activation, nuclear translocation, and DNA binding affinity. Consequently, this compound suppresses transcription of specific pro-inflammatory genes, particularly those encoding monocyte chemoattractant proteins (MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7) that collaboratively promote sustained inflammation through monocyte-macrophage recruitment [2]. This selective chemokine inhibition distinguishes this compound from conventional anti-inflammatory drugs, as it doesn't globally suppress cytokine production but specifically targets the MCP cluster while minimally affecting other inflammatory mediators.
Specificity of Action: Research demonstrates that this compound differentially regulates chemokine production, significantly reducing MCP-1 and IL-12β/p40 expression while leaving IL-8/KC and IL-6 levels unaffected in LPS-stimulated monocytic cells [2]. This selective activity suggests this compound acts on specific NF-κB subunit combinations (particularly p65 and p65/p50 dimers) rather than globally inhibiting NF-κB signaling, explaining its targeted effects on inflammatory processes mediated by monocyte recruitment while preserving other immune functions.
Transcriptional Regulation: this compound's effect on MCP-1 expression occurs primarily at the transcriptional level without significantly impacting mRNA stability, as evidenced by actinomycin D chase experiments showing unchanged degradation rates of MCP-1 transcripts in this compound-treated cells [2]. The persistent presence of this compound is crucial for its inhibitory activity, as washing the compound from cell cultures before LPS stimulation abolishes its effect on MCP-1 expression, indicating reversible mechanism of action dependent on continuous exposure.
Beyond NF-κB inhibition, this compound demonstrates functional interaction with fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways [3]. This interaction represents a secondary mechanism that contributes to this compound's immunomodulatory activity, particularly in human monocytic cells. This compound directly binds to FABP4 with Ki values of 19 ± 3 μM for displacing oleic acid and 60 ± 17 μM for arachidonic acid, occupying the fatty acid binding pocket through hydrophobic interactions with residues Phe57 and Phe16 [3]. This binding triggers conformational changes that expose a nuclear localization sequence, promoting FABP4 translocation from the cytosol to the nucleus where it influences gene expression through peroxisome proliferator-activated receptor γ (PPARγ) interactions.
Differential Cytokine Regulation: The this compound-FABP4 interaction underlies this compound's ability to differentially regulate IL-8 and MCP-1 secretion in LPS-stimulated human monocytic cells, enhancing IL-8 release while reducing MCP-1 production [3]. This paradoxical effect requires functional FABP4, as pharmacological inhibition of FABP4 with BMS309403 reverses this compound-mediated IL-8 overexpression and augments MCP-1 reduction. Additionally, this compound increases FABP4 expression and nuclear localization in a PPARγ-dependent manner, connecting lipid-mediated signaling to inflammatory gene regulation.
Metabolic Targets: Recent research has identified this compound as the first selective inhibitor of monocarboxylate transporter 4 (MCT4), working in a non-competitive manner to disrupt lactate export from cancer cells [4]. This metabolic activity positions this compound as a potential anticancer agent that targets the glycolytic phenotype of tumor cells, though detailed mechanisms and biological effects in cancer models require further investigation to establish therapeutic relevance.
The following diagram illustrates this compound's primary molecular targets and signaling pathways:
Figure 1: this compound's molecular targets and signaling pathways. The diagram highlights primary inhibition points in NF-κB signaling and modulation of FABP4 activity, culminating in reduced MCP-1 production and inflammatory responses.
This compound has demonstrated efficacy across diverse disease models with inflammatory components, showing particular promise in neurological, cardiovascular, and autoimmune conditions. The following table summarizes key therapeutic areas with supporting evidence from preclinical studies:
Table 1: Therapeutic Applications of this compound in Disease Models
| Therapeutic Area | Disease Models | Key Findings & Mechanisms | Research Status |
|---|---|---|---|
| Neurological Disorders | Neonatal Hydrocephalus [5], Perioperative Neurocognitive Disorder [6], Epilepsy [5], EAE [5] | Reduces neuroinflammation, preserves BBB integrity, improves myelination, supports synaptic maturation | Preclinical (Animal Models) |
| Cardiovascular Diseases | Atherosclerosis [7], Vascular Inflammation | Inhibits monocyte recruitment, reduces plaque formation, stabilizes existing plaques | Preclinical, Early Clinical Investigation |
| Autoimmune Conditions | Rheumatoid Arthritis [7], Lupus Nephritis [2], Pancreatitis [2], Inflammatory Bowel Disease [1] | Suppresses MCP-1-mediated monocyte infiltration, reduces end-organ inflammation | Preclinical (Animal Models) |
| Oncology | Cancer Therapy [1] [4], Tumor Microenvironment | Inhibits MCT4 lactate transporter, modulates tumor-associated macrophages, reduces tumor inflammation | Early Preclinical Investigation |
| Renal Diseases | Diabetic Nephritis [3], Chronic Kidney Disease [7] | Attenuates renal fibrosis, reduces inflammatory cell infiltration | Preclinical (Animal Models) |
In neonatal hydrocephalus, this compound administration (100 mg/kg daily) in Ccdc39 mutant mice significantly improved cerebral cortical development by suppressing proinflammatory microglia activation [5]. Treatment partially restored periventricular myelination, reduced cortical thinning, enhanced excitatory synapse formation, and supported interneuron morphogenesis. These improvements occurred through inhibition of NF-κB activation in microglia and subsequent reduction of MCP-1 expression, demonstrating this compound's ability to cross the blood-brain barrier and exert neuroprotective effects during critical developmental periods.
For perioperative neurocognitive disorder (PND), this compound treatment (200 mg/kg for 4 days prior to surgery) in aged mice inhibited surgery-induced hippocampal CCL2 upregulation, preserved blood-brain barrier integrity by preventing pericyte loss, and reduced neuroinflammation [6]. This protective effect translated to improved cognitive performance in behavioral tests, including enhanced locomotor activity in open field tests and better short-term memory in novel object recognition tests, suggesting CCL2 inhibition as a viable strategy for preventing PND in elderly surgical patients.
This compound demonstrates atheroprotective effects by reducing arterial inflammation through MCP-1 inhibition, with clinical trials reporting 20-30% reductions in inflammatory markers among patients using this compound as adjunct therapy [7]. This chemokine reduction translates to decreased monocyte recruitment into vascular walls, slowed plaque progression, and improved plaque stability. In autoimmune models like rheumatoid arthritis and lupus nephritis, this compound treatment reduces disease severity by limiting inflammatory cell infiltration into affected tissues without the broad immunosuppression associated with conventional therapies [2] [7].
The oncological potential of this compound stems from its dual activity against inflammatory and metabolic targets. As a selective MCT4 inhibitor, this compound disrupts lactate export in glycolytic tumor cells, potentially compromising their ability to maintain a hyperglycolytic phenotype [4]. Additionally, by modulating the tumor microenvironment through MCP-1 inhibition, this compound may reduce tumor-associated macrophage infiltration and their pro-tumorigenic functions, though these applications remain in early investigative stages.
Cell-based studies provide fundamental insights into this compound's mechanisms and efficacy. Standard protocols for evaluating this compound's effects on inflammatory responses in monocytic cell lines (e.g., Raw 264.7, MonoMac-6) involve specific procedures:
Cell Treatment Protocol: Cells are typically pre-treated with this compound at concentrations ranging from 100-300 μM for 1 hour before stimulation with inflammatory inducers such as LPS (1 μg/mL) [2] [3]. The optimal inhibitory concentration for MCP-1 reduction is approximately 300 μM, with an IC50 of 250 ± 60 μM reported in MonoMac-6 cells [3]. Continuous presence of this compound is essential for efficacy, as washing the compound before stimulation abolishes its inhibitory effects.
Gene Expression Analysis: For mRNA quantification, cells are harvested at peak expression times post-stimulation (typically 4 hours for MCP-1). RNA isolation followed by reverse transcription and quantitative PCR provides reliable measurement of chemokine expression. Key reference genes include GAPDH and β-actin. This compound specifically reduces MCP-1, MCP-2, MCP-3, and IL-12β/p40 mRNA levels without affecting IL-8/KC or IL-6 expression in murine macrophages [2].
Protein Detection Methods: Enzyme-linked immunosorbent assay (ELISA) of culture supernatants collected 20-24 hours post-stimulation quantifies secreted chemokines. For intracellular targets, western blotting detects expression and phosphorylation status of NF-κB pathway components (IκBα, p65) and FABP4. Immunofluorescence microscopy visualizes FABP4 subcellular localization, with nuclear-to-cytoplasmic ratio calculations indicating this compound-induced translocation [3].
Animal studies employ standardized this compound administration protocols across different disease models. The following table summarizes key methodological details:
Table 2: Standard In Vivo this compound Administration Protocols
| Disease Model | Subject Details | Dosing Regimen | Administration Route | Key Assessments |
|---|---|---|---|---|
| Neonatal Hydrocephalus [5] | Ccdc39 mutant mice (P4-P7) | 100 mg/kg/day for 4 days | Subcutaneous | Ventricular volume, myelination, synaptic markers, microglia activation |
| Perioperative Neurocognitive Disorder [6] | Aged C57BL/6 mice (16-month) | 200 mg/kg/day for 4 days pre-surgery | Intraperitoneal | Behavioral tests (OF, NOR, FC), BBB integrity, neuroinflammation markers |
| Arthritis Models [2] | Rodent arthritis models | 100-200 mg/kg/day during disease induction | Oral | Clinical scoring, joint inflammation, histopathology, cytokine levels |
| Pharmacokinetic Studies [5] | Wild-type mice (P7) | Single or multiple doses | Subcutaneous | Plasma and brain concentration measurements over time |
Formulation Preparation: For in vivo studies, this compound is typically dissolved in DMSO (100 mg/ml stock) or ethanol (20 mg/ml stock) followed by dilution in corn oil or 5% Tween 80/5% polyethylene glycol 400 for improved bioavailability [5]. Final formulations maintain this compound concentration appropriate for target dosing (100-200 mg/kg). Vehicle-controlled studies are essential as DMSO or ethanol solutions at these concentrations can exhibit biological effects.
Tissue Analysis Methods: Following treatment, comprehensive analysis includes molecular assessments (qPCR, western blot, ELISA of inflammatory mediators), histological examinations (immunofluorescence, myelin staining), cellular characterization (flow cytometry of immune cells), and functional tests (behavioral assays for neurological function). In neurological models, transmission electron microscopy provides ultra-structural analysis of BBB integrity and myelination status [5] [6].
The following diagram illustrates a standard experimental workflow for evaluating this compound efficacy in disease models:
Figure 2: Standard experimental workflow for this compound research. The diagram outlines parallel in vitro and in vivo approaches with corresponding analytical methods for comprehensive efficacy assessment.
The global this compound market demonstrates robust growth potential, with projections indicating expansion from $1.4 billion in 2023 to approximately $2.8 billion by 2032, representing a 7.8% CAGR [1]. This growth trajectory reflects increasing research interest and therapeutic development activities. Market segmentation analysis reveals diverse product specifications and application areas:
Table 3: this compound Market Segmentation and Key Suppliers
| Segment Category | Classification | Key Characteristics/Companies |
|---|---|---|
| Product Type [8] | Min Purity <98% | Primarily for preliminary research |
| Min Purity 98%-99% | Standard for most experimental applications | |
| Min Purity >99% | High-grade for mechanistic studies | |
| Application Area [8] [1] | Research Applications | Basic mechanism investigation, target validation |
| Medical Applications | Therapeutic development, preclinical studies | |
| Key Suppliers [8] | Cayman Chemical, Adooq Bioscience, Selleck Chemicals | Specialized research chemicals |
| Santa Cruz Biotechnology, Abcam, Biorbyt | General research reagents | |
| Clearsynth, United States Biological, Alfa Chemistry | Chemical manufacturing & distribution |
North America currently dominates the this compound market, accounting for approximately $500 million in 2023, supported by advanced healthcare infrastructure, high prevalence of chronic diseases, and robust R&D activities [1]. Europe represents the second-largest market with well-established pharmaceutical research ecosystems, while the Asia-Pacific region is expected to exhibit the highest growth rate due to increasing healthcare expenditures, improving research capabilities, and growing awareness of advanced therapeutic options.
Emerging opportunities for this compound include expansion into personalized medicine approaches where patient stratification biomarkers could identify subgroups most likely to respond to targeted anti-inflammatory therapy. Additionally, combination therapies integrating this compound with existing treatment modalities represent promising avenues for enhanced efficacy, particularly in oncology and refractory inflammatory conditions. The evolving regulatory landscape and ongoing clinical validation studies will significantly influence future market dynamics and therapeutic adoption timelines.
This compound represents a promising therapeutic candidate with a unique mechanism of action centered on selective modulation of inflammatory pathways rather than broad immunosuppression. Its ability to target specific NF-κB subunits and interact with FABP4 provides a multifaceted approach to controlling pathological inflammation while preserving protective immune functions. Substantial preclinical evidence supports its potential across neurological, cardiovascular, autoimmune, and oncological indications, though clinical translation remains at early stages.
The table below summarizes the core pharmacokinetic parameters and common dosing regimens for Bindarit from rodent studies.
| Parameter | Details / Value |
|---|---|
| Chemical Name | 2-methyl-2-[[1-(phenylmethyl)-1H-indazol-3-yl]methoxy] propanoic acid [1] [2] [3] |
| Molecular Weight | 324.38 g/mol [1] [2] [3] |
| Administration Route | Oral (gastric gavage) [1] [2] |
| Standard Dose (Rodents) | 100 mg/kg, twice a day [1] [2] |
| Dosing Vehicle | 0.5% methylcellulose aqueous solution [1] [2] [3] |
| Plasma Half-Life (Rodents) | ~9 hours [1] [2] [3] |
| Achieved Plasma Levels | 150 – 450 µM (at the standard dose regimen) [1] [2] |
| In Vitro Concentrations | 10 - 300 µM (effective for inhibiting MCP-1 synthesis and cell proliferation/migration) [2] [3] |
To help visualize the core mechanisms of action and a standard in vivo efficacy protocol, refer to the following diagrams.
Diagram 1: this compound's primary mechanisms of action involve inhibiting the NF-κB pathway to suppress MCP production and interacting with FABP4, collectively reducing monocyte recruitment for therapeutic effects [4] [5] [6].
Diagram 2: A standard in vivo protocol for evaluating this compound's efficacy typically involves pre-treatment, pathology induction, and a sustained post-treatment period before analysis [4] [2].
Here are detailed protocols for common experimental setups used in this compound research:
1. In Vivo Efficacy Model (Vascular Injury)
2. In Vitro Cell-Based Assays
The following table summarizes the design and key outcomes of a Phase II trial investigating bindarit for preventing restenosis after percutaneous coronary intervention (PCI) with bare-metal stents [1] [2].
| Trial Aspect | Details |
|---|---|
| Identifier | NCT01269242 [1] |
| Study Design | Phase II, double-blind, placebo-controlled, dose-finding, multicenter, randomized trial [1] |
| Patients | 148 patients randomized [1] [2] |
| Intervention | • this compound 600 mg/day (n=48) • this compound 1,200 mg/day (n=49) • Placebo (n=51) [1] [2] | | Treatment Duration | 180 days [1] | | Primary Endpoint | In-segment late loss at 6-month angiography (not met) [1] [2] | | Key Secondary Endpoints | In-stent late loss at 6 months; Major Adverse Cardiovascular Events (MACE) at 9 months [1] [2] |
| Results & Outcomes | This compound 600 mg | This compound 1200 mg | Placebo | P-value | | :--- | :--- | :--- | :--- | :--- | | In-segment late loss (ITT) | 0.54 mm | 0.52 mm | 0.72 mm | p=0.21 [1] [2] | | In-stent late loss (ITT) | 0.74 mm | 0.74 mm | 1.05 mm | p=0.01 [1] [2] | | MACE Rate (9 months) | 20.8% | 28.6% | 25.5% | p=0.54 [1] [2] | | Conclusion | The study did not meet its primary endpoint. However, a significant reduction in in-stent late loss suggests a favorable effect on the vessel wall. This compound was well-tolerated. [1] [2] |
This compound is an indazolic derivative that functions as a selective inhibitor of monocyte chemotactic protein-1 (MCP-1/CCL2) synthesis [1] [3] [4]. The diagrams below illustrate its primary anti-inflammatory mechanism and an additional immunomodulatory pathway.
This compound inhibits MCP-1 production by suppressing the NF-κB pathway, reducing monocyte-driven inflammation [1] [3] [4].
This compound interacts with FABP4, modulating PPARγ activity and differentially regulating chemokine secretion [5].
For researchers looking to replicate or build upon foundational mechanistic studies, here are detailed methodologies from key preclinical experiments.
This protocol is used to assess this compound's effect on cytokine production in a mouse leukemic monocyte-macrophage cell line (Raw 264.7).
This model tests this compound's ability to modify the course of a neuroinflammatory disease.
The Phase II trial suggests that while this compound did not achieve its primary endpoint for broad restenosis prevention, it showed a biologically significant effect on reducing in-stent neointimal hyperplasia [1]. The researchers concluded that future studies with a loading dose or a more targeted patient population might yield more positive results [1].
The discovery of its interaction with FABP4 reveals a more complex immunomodulatory profile beyond simple MCP-1 inhibition, which could open new therapeutic avenues [5]. The extensive preclinical efficacy in diverse inflammatory models (e.g., diabetes-associated periodontitis, EAE) supports continued investigation into other clinical indications [6] [4].
The table below summarizes the core information about Bindarit.
| Attribute | Description |
|---|---|
| Alternative Names | AF-2838 [1] |
| Chemical Class | Indazoles; Small molecules [1] |
| Originator | Angelini Group [1] |
| Molecular Entity | New Chemical Entity [1] |
| Status in LN | Discontinued (Phase II) [1] |
| Primary MoA | Selective inhibitor of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) synthesis [2] |
| Additional MoA | Modulator of Fatty Acid-Binding Protein 4 (FABP4); promotes its nuclear translocation [3] |
A key preclinical study demonstrated this compound's potential benefits in a murine model of lupus (NZB/W mice) [4]. The main findings are summarized below.
| Parameter | Findings in this compound-Treated vs. Vehicle-Treated Mice |
|---|---|
| Study Initiation | 2 months of age (pre-disease onset) [4] |
| Proteinuria Onset | Significantly delayed (e.g., 8 months: 7% vs. 60% proteinuric) [4] |
| Renal Function | Protected from impairment (BUN at 8 months: 30 ± 3 vs. 127 ± 42 mg/dl) [4] |
| Anti-DNA Antibodies | Appearance was retarded [4] |
| Survival | Significantly prolonged (e.g., 10 months: 87% vs. 40%) [4] |
| Histology | Limited glomerular hypercellularity, interstitial inflammation, and tubular damage [4] |
| Proposed Mechanism | Completely prevented renal MCP-1 mRNA up-regulation [4] |
| Later Intervention | Effective when started at 4.5 months; effect was dose-dependent [4] |
| Steroid Combination | Combined therapy with low-dose methylprednisolone further improved survival [4] |
For your experimental design reference, here are methodologies from foundational studies.
This protocol elucidates this compound's interaction with FABP4.
This protocol established the proof-of-concept for lupus nephritis.
The diagram below illustrates the key cellular mechanisms of this compound and the workflow for validating its activity, based on the described protocols.
This diagram maps the two primary mechanisms of action and the corresponding experiments used to confirm them [3]. The left side shows that this compound inhibits MCP-1 by suppressing NF-κB pathway activation. The right side shows its modulatory role: by binding to FABP4 in the cytosol, this compound promotes its translocation to the nucleus, where it enhances PPARγ activity, leading to increased IL-8 expression and a positive feedback loop on FABP4 expression [3].
Despite promising preclinical results, this compound's clinical development for lupus nephritis and other conditions like rheumatoid arthritis and coronary restenosis is listed as Discontinued [1]. A phase II trial for coronary stent restenosis was completed but did not meet its primary endpoint, though it suggested a favorable effect on the vessel wall and demonstrated a good safety profile [2].
Current clinical management of lupus nephritis, as per the 2024 KDIGO guidelines, has moved towards recommending triple immunosuppressive regimens that may include calcineurin inhibitors (like voclosporin) or belimumab in combination with mycophenolate or cyclophosphamide [5]. The research focus on chemokine pathways in lupus continues, as evidenced by recent reviews, but now targets more specific receptors like CCRs [6].
The available data on this compound provides a compelling case study of targeting the MCP-1/CCR2 axis in autoimmune kidney disease. While it is no longer a clinical candidate, its unique dual mechanism involving both chemokine inhibition and FABP4 modulation remains a valuable reference for your research into novel therapeutic pathways for lupus nephritis.
This compound (2-methyl-2-[[1-(phenylmethyl)-1H-indazol-3-yl]methoxy]propanoic acid) is an investigational small molecule with a molecular weight of 324.38 g/mol (Chemical Formula: C19H20N2O3) [1]. Its primary documented mechanism of action is the selective inhibition of the synthesis of the monocyte chemotactic protein (MCP) subfamily of chemokines, notably CCL2 (also known as MCP-1), as well as CCL7 (MCP-3) and CCL8 (MCP-2) [2] [3]. This action does not involve immunosuppression or modulation of arachidonic acid metabolism [2]. By reducing CCL2 production, this compound interferes with the recruitment of monocytes/macrophages to sites of inflammation, a key process in the progression of diabetic nephropathy and other inflammatory diseases [2] [4].
An additional, more recently explored mechanism involves this compound's functional interaction with Fatty Acid-Binding Protein 4 (FABP4). It has been demonstrated to bind to FABP4, promote its nuclear translocation, and subsequently impact PPARγ activity and kinase signaling, which contributes to its immunomodulatory effects [5].
The therapeutic potential of this compound in DN is linked to its ability to disrupt specific inflammatory pathways that are central to the disease's progression. The diagram below illustrates the core mechanistic pathways of this compound in the context of diabetic nephropathy.
The primary pathways through which this compound exerts its effects in DN models are:
Key in vitro studies using Human Renal Mesangial Cells (HRMCs) demonstrate the direct protective effects of this compound against profibrotic and pro-inflammatory insults. The table below summarizes quantitative findings from these investigations.
| Inducing Agent | Cellular Process / Marker | Effect of Inducing Agent | Effect of this compound (300 μM) | Experimental Method |
|---|---|---|---|---|
| AngII / ET-1 [2] | MCP-1/CCL2 Release | ↑ 63-65% over control | ↓ ~70% inhibition vs. stimulated cells | ELISA |
| AngII / ET-1 [2] | Cell Proliferation | ↑ ~40% over basal | ↓ ~80% inhibition vs. stimulated cells | ³H-thymidine incorporation |
| AngII [2] | Fibronectin Production | ↑ ~50% over basal | ↓ ~70% inhibition vs. stimulated cells | ELISA |
| ET-1 [2] | Laminin Production | ↑ ~40% over basal | ↓ ~60% inhibition vs. stimulated cells | ELISA |
| AngII [2] | MMP-2/TIMP-2 System | Alters balance (↑ MMP-2) | Restores balance, prevents ECM degradation | Gelatin zymography, Reverse zymography |
| ET-1 [2] | MMP-2/TIMP-2 System | Alters balance (↑ MMP-2) | Restores balance, prevents ECM degradation | Gelatin zymography, Reverse zymography |
These findings indicate that this compound counteracts key pathological processes in mesangial cells, including chemokine release, proliferation, and extracellular matrix (ECM) remodeling, which are hallmarks of diabetic nephropathy progression [2].
Evidence from animal models and human clinical trials supports the translational potential of this compound for diabetic nephropathy.
| Study Model / Type | Key Findings on Efficacy | Dosage Regimen |
|---|---|---|
| Murine Lupus Model [2] | Retarded renal disease & prolonged survival. | Not specified in detail. |
| Diabetic (db/db) Mice with Periodontitis [6] | Reduced alveolar bone loss, increased epithelial thickness, suppressed monocyte infiltration. | 50 mg/kg, oral gavage, daily for 28 days. |
| Mouse CGM Sensor Model [4] | Reduced inflammation & macrophage recruitment at implant site, improved sensor performance. | 200 mg/kg, intraperitoneal, daily for 28 days post-implant. |
| Human Phase II Trial (NCT01109212) [7] | Pilot study in DN patients to assess efficacy in reducing albuminuria vs. placebo, with irbesartan background therapy. | 600 mg (2x300 mg), twice daily, orally for 12 weeks (primary endpoint). |
The completed Phase II clinical trial (NCT01109212) specifically investigated this compound's effect on albuminuria in diabetic nephropathy patients who were also receiving the standard care drug irbesartan [7]. The study's primary outcome measure was the relative change in Urinary Albumin Excretion (UAE) over 12 weeks, with a key secondary outcome being the change in urinary MCP-1/CCL2 levels [7]. This design directly links the proposed mechanism of action (CCL2 inhibition) to a clinically relevant endpoint.
For researchers aiming to investigate this compound in vitro, here are detailed methodologies based on the cited literature.
The experimental workflow for evaluating this compound's effects in vitro involves several key steps, as visualized below.
CCL2/MCP-1 Quantification:
Cell Proliferation Assay:
Extracellular Matrix (ECM) Protein Analysis:
MMP-2 and TIMP-2 Activity Analysis:
While the data for this compound is promising, several avenues for further investigation remain:
This compound (2-methyl-2-[[1-(phenylmethyl)-1H-indazol-3-yl]methoxy]propanoic acid) is a synthetic indazolic derivative with potent anti-inflammatory properties that has emerged as a valuable research tool in various disease models. With a molecular weight of 324.37 g/mol (CAS No. 130641-38-2), this small molecule exhibits selective inhibition against a subfamily of inflammatory chemokines, primarily monocyte chemotactic protein-1 (MCP-1/CCL2), along with MCP-3/CCL7 and MCP-2/CCL8. Unlike many conventional anti-inflammatory agents, this compound is notably devoid of immunosuppressive effects and does not interfere with arachidonic acid metabolism, making it particularly useful for investigating inflammatory pathways without compromising overall immune function.
The therapeutic potential of this compound spans multiple research domains including neuroinflammation, vascular remodeling, oncology, and autoimmune conditions. Research indicates that this compound modulates key inflammatory pathways through several mechanisms, primarily by inhibiting the NF-κB signaling cascade and reducing phosphorylation of IκBα and p65, thereby suppressing the transcription of pro-inflammatory chemokines. Additionally, this compound has been identified as a modulator of fatty acid-binding protein 4 (FABP4), further expanding its mechanism of action beyond chemokine inhibition. These multifaceted mechanisms underlie its efficacy in diverse experimental models from subarachnoid hemorrhage and neonatal hydrocephalus to coronary restenosis and cancer.
This compound exerts its anti-inflammatory effects through several interconnected molecular mechanisms:
Inhibition of MCP-1/CCL2 Synthesis: this compound selectively suppresses the production of monocyte chemoattractant protein-1 (MCP-1/CCL2) and related chemokines (MCP-3/CCL7, MCP-2/CCL8) at the transcriptional level. This inhibition occurs through this compound's effect on the NF-κB pathway, specifically by reducing IκBα and p65 phosphorylation, which subsequently diminishes NF-κB dimer activation, nuclear translocation, and DNA binding to the MCP-1 promoter. The compound demonstrates a specific inhibitory effect on p65 and p65/p50-induced MCP-1 promoter activation without affecting other tested promoters, indicating its selective action within the inflammatory cascade [1].
Modulation of FABP4 Activity: Recent research has revealed that this compound physically interacts with fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets. This compound binds to the fatty acid binding site of FABP4 with Kᵢ values of 19 ± 3 μM for oleic acid displacement and 60 ± 17 μM for arachidonic acid displacement. This interaction promotes nuclear translocation of FABP4 and impacts peroxisome proliferator-activated receptor γ (PPARγ) signaling, which contributes to its immunomodulatory activities. The FABP4 binding explains this compound's differential regulation of IL-8 and MCP-1 in human monocytic cells [2].
Suppression of Monocyte Recruitment: By inhibiting MCP-1 production, this compound effectively interferes with monocyte migration and infiltration at sites of inflammation. This mechanism underlies its efficacy in reducing macrophage accumulation in pathological conditions such as vascular injury, tumor microenvironments, and neurological disorders. The reduction in monocyte recruitment subsequently dampens the chronic inflammatory response and associated tissue damage [3].
The following diagram illustrates the key molecular pathways targeted by this compound:
Figure 1: this compound Mechanism of Action Diagram. This diagram illustrates the key molecular pathways targeted by this compound, including inhibition of NF-κB signaling and modulation of FABP4-PPARγ pathways, resulting in suppressed MCP-1 production and reduced monocyte recruitment.
This compound has been extensively characterized in various in vitro systems, including monocytic cell lines, vascular smooth muscle cells, and cancer cell models. The following table summarizes optimized treatment conditions for different cell types based on published research:
Table 1: In Vitro this compound Treatment Conditions for Different Cell Types
| Cell Type | Concentration Range | Incubation Time | Key Applications | Reported Outcomes |
|---|---|---|---|---|
| Monocytic Cells (Raw 264.7, MM-6) | 100-300 µM | 1-24 hours | MCP-1 inhibition studies, NF-κB signaling | 50-70% reduction in MCP-1 mRNA and protein [1] [2] |
| Vascular Smooth Muscle Cells (VSMCs) | 10-300 µM | 48 hours | Proliferation, migration, and invasion assays | Dose-dependent inhibition of PDGF-BB-induced proliferation (up to 60%) and migration [3] |
| Bone Marrow-Derived Macrophages (BMDM) | 300 µM | 4-24 hours | Cytokine expression profiling, polarization studies | Significant inhibition of LPS-induced MCP-1 and IL-12β/p40 without affecting IL-6 or IL-8/KC [1] |
| Human Melanoma Cells (IIB-MEL-J) | 100-300 µM | 24-72 hours | MCP-1 expression, tumor-immune interactions | Inhibition of MCP-1 expression without direct cytotoxicity [4] |
Protocol for MCP-1 Inhibition in Monocytic Cells:
Critical Considerations:
This compound has demonstrated efficacy in numerous animal models of inflammatory diseases, neurological disorders, and cancer. The following table compiles established dosing protocols from published studies:
Table 2: In Vivo this compound Treatment Protocols in Animal Models
| Disease Model | Species | Dosage | Administration Route | Treatment Duration | Key Findings |
|---|---|---|---|---|---|
| Neonatal Hydrocephalus | Mouse (prh mutant) | 100 mg/kg/day | Subcutaneous | P4-P7 (4 days) | Improved cortical development, reduced ventricular volume, enhanced myelination [5] |
| Postoperative Cognitive Dysfunction | Mouse (C57BL/6) | 200 mg/kg/day | Intraperitoneal | 4 days pre-surgery + perioperative | Prevented blood-brain barrier disruption, reduced neuroinflammation, improved cognitive function [6] |
| Vascular Injury/Restenosis | Rat | 100 mg/kg twice daily (200 mg/kg/day) | Oral gavage | 2 days pre-injury to 14 days post-injury | 39% reduction in neointima formation, reduced VSMC proliferation [3] |
| Breast Cancer | Mouse (C3(1)/SV40Tag) | 0.5% in diet (~50 mg/kg/day) | Oral (diet) | 4-21 weeks of age | Reduced tumor multiplicity, decreased tumor MCP-1 expression [7] |
| Lupus Nephritis | Mouse (NZB/W) | 50 mg/kg/day | Oral gavage | Up to 12 months | Delayed proteinuria onset, improved renal function, prolonged survival [4] |
Protocol for Neonatal Hydrocephalus Mouse Model:
Pharmacokinetic Considerations:
This compound solubility varies significantly across different solvents, requiring careful consideration for in vitro versus in vivo applications:
Table 3: this compound Formulation Guide
| Application | Solvent/Vehicle | Maximum Concentration | Storage Conditions | Stability |
|---|---|---|---|---|
| In Vitro Stock | DMSO | 200 mg/mL (616.6 mM) | -20°C, desiccated | >6 months |
| In Vitro Working | Culture medium with ≤0.1% DMSO | Limited by aqueous solubility | 4°C, short-term | Use immediately |
| Oral Gavage (Mice/Rats) | 0.5% methylcellulose | 10-20 mg/mL | Room temperature, protected from light | Stable for several days |
| Subcutaneous/Intraperitoneal | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 10 mg/mL (30.8 mM) | 4°C, protected from light | Use within 24 hours |
| Dietary Administration | Laboratory rodent diet (AIN-76A) | 0.5% (w/w) | 4°C, desiccated | Stable for several weeks |
For Oral Administration (Methylcellulose Vehicle):
For Subcutaneous/Intraperitoneal Administration:
Critical Notes:
This compound has been evaluated in human clinical trials for preventing coronary stent restenosis, providing valuable insights into its safety and efficacy in human subjects:
Key Clinical Findings:
Based on the clinical trial results, several factors should be considered for future clinical applications of this compound:
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions, which can challenge in vitro and in vivo applications.
Variable Inter-Lot Potency: Commercial this compound preparations may exhibit variations in purity and potency.
Cell-Type Specific Responses: this compound may produce differential effects across cell types, particularly in its impact on IL-8 regulation.
Stability Concerns: this compound solutions may degrade with repeated freeze-thaw cycles or prolonged storage.
Essential assays to verify this compound activity:
This compound represents a valuable research tool with well-characterized protocols for investigating MCP-1-mediated inflammatory pathways across diverse disease models. The comprehensive application notes and standardized protocols provided herein enable researchers to effectively utilize this compound in both basic and translational research settings. Its favorable safety profile, specific mechanism of action, and demonstrated efficacy in preclinical models support its continued investigation as a potential therapeutic agent for inflammatory conditions. Future research directions should focus on optimizing dosing regimens for specific clinical applications, exploring combination therapies with existing anti-inflammatory agents, and further elucidating its novel mechanism involving FABP4 modulation.
Bindarit, a selective inhibitor of the MCP/CCL chemokine subfamily, attenuates neuroinflammation by targeting its underlying drivers. The table below summarizes its mechanisms and applications in recent preclinical studies.
| Disease Model | Primary Mechanism of Action | Key Outcomes | Reference |
|---|---|---|---|
| Neonatal Hydrocephalus | Suppresses microglial activation; inhibits NF-κB pathway and downstream MCP-1/CCL2 production. [1] [2] | Improved myelination, cortical synapse maturation, and locomotor function; reduced cortical thinning. [1] [2] | [1] [2] |
| Postoperative Cognitive Dysfunction (PND) | Inhibits hippocampal CCL2 expression. [3] | Preserved blood-brain barrier integrity, reduced neuroinflammation, and improved cognitive function. [3] | [3] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Suppresses CCL2 synthesis in CNS cells (astrocytes, microglia, BMECs). [4] | Reduced clinical disease severity and incidence; promoted signs of disease reversal. [4] | [4] |
| Cancer-Associated Cachexia | Reduces CCL2-driven neuroinflammation in the vagal dorsal motor nucleus. [5] | Normalized vagal tone, ameliorated cachexia parameters (e.g., muscle wasting). [5] | [5] |
Here are detailed methodologies for using this compound in animal models of neuroinflammation, based on the cited research.
This protocol is adapted from studies on Ccdc39 mutant mice, a genetic model of neonatal hydrocephalus. [1] [2]
This protocol is based on a study investigating cognitive decline after tibial fracture surgery in aged mice. [3]
The following table consolidates key quantitative findings from the reviewed studies to facilitate comparison of this compound's effects.
| Model | Dosage & Duration | Key Quantitative Results | Reference |
|---|
| Neonatal Hydrocephalus | 100 mg/kg/day; s.c.; P4-P7 | ► Significant improvement in myelination and cortical structure. ► ~3-fold reduction in Mcp-1 gene expression. ► Reduced phosphorylation of IκBα and p65. [2] | [1] [2] | | Postoperative Cognitive Dysfunction (PND) | 200 mg/kg/day; i.p.; 4 days pre-surgery | ► Improved performance in NOR and OF tests. ► Preserved expression of tight junction proteins (Claudin-5, Occludin). ► Reduced activation of hippocampal Iba-1+ microglia and GFAP+ astrocytes. [3] | [3] | | Experimental Autoimmune Encephalomyelitis (EAE) | 20 mg/ml in 0.5% methylcellulose; p.o.; daily | ► Modulated clinical course and severity. ► Reduced incidence and delayed onset of disease. ► Showed signs of disease reversal. [4] | [4] | | In Vitro (Human Monocytic Cells) | 300 µM; 20 hours | ► ~3-fold inhibition of MCP-1 production. ► ~1.5-fold increase in IL-8 production. [6] | [6] |
The diagrams below illustrate the key molecular mechanisms and experimental workflows for this compound in neuroinflammation.
Diagram 1: this compound inhibits the NF-κB/MCP-1 signaling axis. By blocking the synthesis of MCP-1/CCL2, this compound disrupts the recruitment of monocytes and the activation of microglia, ultimately reducing neuroinflammation and neuronal damage. [1] [4] [2]
Diagram 2: General workflow for this compound studies in neuroinflammation. Critical steps include model selection, proper drug formulation, and a multi-faceted analysis of molecular, histological, and functional outcomes. [1] [2] [3]
Bindarit (2-((1-benzyl-indazol-3-yl)methoxy)-2-methyl propionic acid) is a synthetic indazolic derivative with recognized anti-inflammatory properties that has emerged as a promising therapeutic candidate for neuroinflammatory conditions, particularly Experimental Autoimmune Encephalomyelitis (EAE), which serves as the principal animal model for multiple sclerosis. This compound functions primarily as a selective inhibitor of CCL2 (MCP-1) synthesis, a chemokine that plays a pivotal role in monocyte recruitment and neuroinflammatory pathways [1]. Unlike broad-spectrum immunosuppressants, this compound specifically targets the monocyte chemoattractant protein subfamily (MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7), thereby offering a more focused therapeutic approach with potentially fewer off-target effects [1].
The mechanistic basis for this compound's activity in EAE involves multiple pathways that converge on neuroinflammatory suppression. Primary mechanisms include:
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Name | 2-((1-benzyl-indazol-3-yl)methoxy)-2-methyl propionic acid [1] |
| Primary Mechanism | Inhibitor of CCL2 (MCP-1) synthesis [1] |
| Specificity | Targets MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7 [1] |
| Additional Targets | FABP4 modulator, NF-κB pathway inhibitor [3] [4] |
| Relevant Disease Models | EAE, neonatal hydrocephalus, subarachnoid hemorrhage, arthritis, pancreatitis [1] [3] [5] |
| Clinical Relevance | Investigated for diabetic nephropathy and lupus nephritis [1] |
Primary Cell Isolation:
Cell Line Maintenance: For MonoMac-6 (MM-6) human monocytic cells, maintain in appropriate medium and use at passages 5-15 for consistency [4]. Ensure regular mycoplasma testing and monitor cell viability throughout experiments.
The following diagram illustrates the key signaling pathways affected by this compound treatment in neuroinflammatory conditions:
Diagram 1: this compound modulates neuroinflammation through CCL2 inhibition and FABP4/PPARγ pathways. This compound (green) directly inhibits CCL2 transcription and interacts with FABP4 to influence PPARγ signaling and IL-8 expression, thereby counteracting inflammatory pathways (red) activated by LPS or other stimuli.
Table 2: this compound Efficacy in Inhibiting CCL2 Expression in Various Cell Types
| Cell Type | Stimulus | This compound Concentration | CCL2 Reduction | Experimental Readout |
|---|---|---|---|---|
| Astrocytes | LPS (100 ng/mL) | 300 μM | ~3-fold decrease [1] | qRT-PCR [1] |
| Microglia | LPS (100 ng/mL) | 300 μM | ~3-fold decrease [1] | qRT-PCR [1] |
| BMEC | LPS (100 ng/mL) | 300 μM | ~3-fold decrease [1] | qRT-PCR [1] |
| MonoMac-6 Cells | LPS | 300 μM | ~3-fold decrease [4] | ELISA [4] |
| MonoMac-6 Cells | LPS | IC₅₀ = 250 ± 60 μM [4] | 50% inhibition | ELISA [4] |
Table 3: this compound Effects on EAE Clinical Course and Neuroinflammatory Parameters
| Parameter | Vehicle-Treated EAE | This compound-Treated EAE | Significance |
|---|---|---|---|
| Disease Incidence | ~90-100% [1] | Significantly diminished [1] | p<0.05 [1] |
| Disease Onset | Day 12-14 post-immunization [1] | Delayed [1] | p<0.05 [1] |
| Clinical Severity | Progressive worsening [1] | Significant reduction in cumulative score [1] | p<0.01 [1] |
| Disease Reversal | Not observed [1] | Evident signs [1] | p<0.05 [1] |
| CNS CCL2 mRNA | Markedly elevated [1] | Significantly suppressed [1] | p<0.001 [1] |
| Inflammatory Infiltrates | Extensive [1] | Reduced [1] | p<0.01 [1] |
The following workflow diagram summarizes the key experimental procedures for evaluating this compound efficacy in EAE models:
Diagram 2: Experimental workflow for evaluating binditur includes parallel in vitro and in vivo studies that converge in integrated data analysis to elucidate mechanisms of action.
The accumulated evidence positions this compound as a promising disease-modifying agent for neuroinflammatory conditions, particularly those involving monocyte recruitment and CCL2-mediated pathogenesis. The dual mechanism of this compound—directly inhibiting CCL2 synthesis while simultaneously modulating FABP4/PPARγ signaling—provides a multifaceted approach to neuroinflammatory suppression that may offer advantages over more targeted therapies [1] [4]. This is particularly relevant given the complex cytokine networks that characterize conditions like multiple sclerosis, where redundant pathways often limit the efficacy of single-target approaches.
The experimental protocols outlined herein provide a framework for evaluating this compound's therapeutic potential across various neuroinflammatory conditions beyond EAE, including:
For researchers considering this compound in their experimental systems, several practical considerations should be noted:
Bindarit, an indazolic derivative with potent anti-inflammatory properties, represents a promising therapeutic candidate for adjunctive treatment of hydrocephalus, particularly in neonatal forms characterized by significant neuroinflammation. This document provides comprehensive application notes and experimental protocols for researchers investigating this compound's neuroprotective effects in hydrocephalus models. This compound functions primarily through inhibition of NF-κB signaling and subsequent reduction of pro-inflammatory chemokines, especially monocyte chemoattractant protein-1 (MCP-1), which plays a critical role in hydrocephalus pathogenesis. Recent studies demonstrate that this compound administration in genetic hydrocephalus models significantly improves white matter integrity, synaptic maturation, and functional outcomes despite only modest reduction in ventricular volume. These application notes consolidate the most current research findings, quantitative data summaries, and standardized methodologies to facilitate systematic investigation of this compound's potential as a non-invasive therapeutic strategy for hydrocephalus, addressing a significant unmet need in neurological disorder management.
Hydrocephalus is a complex neurological disorder characterized by excessive cerebrospinal fluid (CSF) accumulation and dysregulated intracranial pressure equilibrium, affecting individuals across all age groups. With an incidence exceeding 0.1-0.6% in children, hydrocephalus is as common as Down Syndrome and represents a significant clinical burden throughout the lifespan. The condition presents with various etiological subtypes, including congenital, acquired, and post-hemorrhagic hydrocephalus (PHH), each with distinct pathophysiological mechanisms but shared clinical manifestations. Current standard-of-care interventions exclusively involve neurosurgical procedures, primarily ventriculo-peritoneal shunting or endoscopic third ventriculostomy. These approaches face substantial limitations, with approximately 50% of pediatric shunts failing within two years of implantation and approximately 32% of adult shunts eventually failing, often requiring repeated surgical interventions with associated morbidity and mortality risks. The long-term outcomes of even well-managed hydrocephalus remain variable and may include intellectual disability, motor impairment, chronic pain, and other neurological sequelae that significantly impact quality of life. [1]
The limitations of current surgical treatments have highlighted the urgent need to develop non-invasive or minimally invasive therapeutic strategies for hydrocephalus. Patient advocacy groups have consistently emphasized the demand for non-invasive treatment options, ideally one-time interventions that do not require additional procedures for hydrocephalus management. Recent research workshops organized by the Hydrocephalus Association have identified key priorities, including: 1) elucidating mechanisms of CSF pathophysiology to advance hydrocephalus therapies; 2) leveraging multi-omics approaches to identify novel treatment targets; and 3) designing preclinical studies with focused translation to clinical trials. Within this context, targeting neuroinflammatory pathways has emerged as a particularly promising approach, especially given the prominent role of inflammation across multiple hydrocephalus etiologies. [1]
This compound presents a compelling therapeutic candidate for hydrocephalus treatment based on its well-established anti-inflammatory profile and demonstrated efficacy in central nervous system injury models. The rationale for investigating this compound in hydrocephalus stems from several key considerations:
Neuroinflammation Significance: Substantial evidence confirms that neuroinflammatory processes contribute significantly to hydrocephalus pathogenesis and progression across etiologies. Multiple animal models of hydrocephalus consistently demonstrate activation of microglia and infiltration of peripheral myeloid cells into periventricular regions, with associated upregulation of pro-inflammatory mediators including MCP-1, TNF-α, and IL-6. These inflammatory responses appear particularly pronounced in neonatal hydrocephalus models, where they disrupt critical developmental processes including myelination, cortical neuronal maturation, and synaptic formation. [2] [3]
MCP-1 Pathway Involvement: Monocyte chemoattractant protein-1 (MCP-1/CCL2) represents a particularly promising therapeutic target in hydrocephalus. Research indicates elevated MCP-1 expression in human hydrocephalus cases and experimental models, where it promotes recruitment and activation of microglia and peripheral monocytes, exacerbating tissue injury and impairing recovery. This compound's specific inhibition of MCP-1 production through interference with NF-κB signaling thus targets a pathway with established significance in hydrocephalus pathophysiology. [2] [4]
Multi-mechanistic Protection: Beyond its primary anti-chemokine activity, emerging research indicates that this compound may exert additional beneficial effects through modulation of fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways. This multi-mechanistic activity profile positions this compound to address the complex, multifactorial nature of hydrocephalus-associated brain injury more effectively than highly specific single-target agents. [5]
This compound (2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid) is a synthetic indazole derivative with a molecular weight of 338.39 g/mol. The compound exhibits favorable drug-like properties, including adequate solubility for formulation and sufficient stability for in vivo administration. From a pharmacological perspective, this compound has demonstrated an acceptable safety profile in both preclinical studies and clinical trials for other indications, with primary administration via oral route or subcutaneous injection in experimental settings. Clinical studies have utilized this compound doses up to 1,200 mg daily for periods up to six months, demonstrating tolerability with compliance rates exceeding 90% in randomized trials. The established safety data from human studies for other indications provide a valuable foundation for repurposing efforts in neurological conditions like hydrocephalus. [4]
This compound exerts its therapeutic effects through multiple interconnected molecular pathways that collectively address key aspects of hydrocephalus pathophysiology:
NF-κB Pathway Inhibition: this compound's primary recognized mechanism involves suppression of NF-κB activation, a master regulator of inflammatory responses. Specifically, this compound inhibits the phosphorylation and degradation of IκBα, thereby preventing nuclear translocation of the NF-κB complex and its subsequent binding to promoter regions of target genes. This action results in transcriptional inhibition of MCP-1 and related CC chemokines, reducing the chemotactic signals that drive monocyte/microglial activation in hydrocephalus. This mechanism has been consistently demonstrated across multiple disease models and cell types. [2] [5]
FABP4 Modulation: Recent research has revealed that this compound directly interacts with fatty acid-binding protein 4 (FABP4), a lipid chaperone expressed in macrophages and microglia. This compound displaces endogenous fatty acids from FABP4 with Kᵢ values of 19 ± 3 μM for oleic acid and 60 ± 17 μM for arachidonic acid. This interaction promotes nuclear translocation of FABP4, where it potentially engages with peroxisome proliferator-activated receptor γ (PPARγ) and other nuclear receptors to influence inflammatory gene expression. The functional significance of this mechanism is supported by experiments showing that FABP4 inhibition blocks this compound's effects on IL-8 expression in monocytic cells. [5]
Microglial Phenotype Regulation: In the context of hydrocephalus, this compound demonstrates a specific effect on microglial activation, reducing the transition from homeostatic ramified morphology to activated amoeboid forms. This effect appears particularly important in neonatal hydrocephalus models, where this compound treatment supports homeostatic microglia, prevents excessive cell death, and creates a more favorable microenvironment for neuronal development and myelination. [2]
Table 1: this compound Molecular Mechanisms and Experimental Evidence
| Mechanism | Molecular Targets | Experimental Evidence | Functional Consequences |
|---|---|---|---|
| NF-κB Inhibition | IκBα phosphorylation, p65 nuclear translocation | Reduced MCP-1 promoter activation in macrophagic cells [5] | Decreased pro-inflammatory chemokine production |
| MCP-1 Suppression | MCP-1/CCL2 transcription and secretion | 3-fold reduction in MCP-1 levels in LPS-stimulated monocytic cells [5] | Reduced monocyte/microglial recruitment and activation |
| FABP4 Modulation | FABP4 binding and nuclear translocation | Kᵢ = 19 ± 3 μM for oleic acid displacement [5] | Altered lipid mediator signaling, PPARγ modulation |
| Microglial Regulation | CD68, CD86 expression | Reduced activated myeloid cells in corpus callosum [2] | Preservation of homeostatic microglia, improved neuronal maturation |
The following diagram illustrates this compound's primary molecular mechanisms of action in the context of hydrocephalus pathophysiology:
The most comprehensive evidence for this compound's efficacy in hydrocephalus comes from studies using the progressive hydrocephalus (prh) mutant mouse model, which carries a point mutation in the Ccdc39 gene resulting in impaired motile cilia function and disrupted CSF flow. In this genetic model that recapitulates key features of human neonatal hydrocephalus, systemic this compound administration (100 mg/kg subcutaneously daily from postnatal day P4-P7) produced significant improvements across multiple neuropathological and functional domains:
White Matter Protection: this compound treatment significantly improved the edematous appearance and myelination of the corpus callosum, a region particularly vulnerable to hydrocephalus-related damage. Quantitative analysis demonstrated enhanced myelination and reduced white matter injury compared to vehicle-treated mutants, despite only mild reduction in ventricular volume. This dissociation between structural and functional outcomes highlights this compound's potential to protect vulnerable neural tissues independently of CSF dynamics modulation. [2]
Neuronal Development Support: Cortical development abnormalities in prh mutants, including impaired excitatory synapse maturation and interneuron morphogenesis, were markedly attenuated by this compound treatment. The drug significantly reduced the pathological thinning in cortical Layers II-IV and supported normal synaptic formation, indicating protective effects on critical developmental processes disrupted by hydrocephalus. These improvements in neuronal maturation occurred in parallel with this compound's effects on microglial activation, supporting the concept that inflammatory mechanisms contribute significantly to neuronal development impairments in hydrocephalus. [2]
Microglial Modulation: this compound treatment in prh mutants significantly reduced activated myeloid cells in the corpus callosum while supporting the population of ramified-shaped homeostatic microglia. The treatment attenuated excessive microglial cell death and decreased expression of proinflammatory cytokines including MCP-1. This microglial modulation appeared central to this compound's mechanism, as the majority of activated myeloid cells in the prh mutant brain were determined to be microglial in origin rather than peripheral monocytes. [2]
Functional Improvement: The therapeutic effects of this compound translated to significant functional improvement in the prh mutant mice, with treated animals demonstrating alleviation of a spastic locomotor phenotype in swimming tests. This functional benefit represents a crucial endpoint demonstrating the translational potential of this compound treatment, as current surgical interventions for hydrocephalus often fail to prevent long-term neurologic deficits despite addressing ventricular enlargement. [2]
Table 2: Bindarat Efficacy in Neonatal Hydrocephalus (prh mutant mouse model)
| Outcome Measure | Vehicle-Treated Mutants | This compound-Treated Mutants | Treatment Effect | Assessment Method |
|---|---|---|---|---|
| Ventricular Volume | Severe ventriculomegaly | Mild reduction | Moderate improvement | MRI/Histological quantification |
| Corpus Callosum Myelination | Edematous, hypomyelinated | Significant improvement | +++ | Histology, myelin staining |
| Cortical Thickness (Layers II-IV) | Significant thinning | Reduced thinning | ++ | Histological measurement |
| Excitatory Synapse Maturation | Impaired | Significant improvement | +++ | Electron microscopy, synaptic markers |
| Microglial Activation | Extensive activation | Reduced activation | +++ | Iba1 immunohistochemistry |
| Locomotor Function | Spastic phenotype | Significant improvement | +++ | Swimming test analysis |
When evaluating this compound's potential role in hydrocephalus management, it is instructive to compare its effects and mechanisms with current standard interventions and emerging alternatives:
Complementarity with Surgical Approaches: this compound's primary effects on neuroinflammation and neural protection rather than dramatic ventricular volume reduction position it as a potential adjunctive therapy rather than replacement for surgical CSF diversion in severe cases. The combination of this compound with surgical interventions may address both the mechanical aspects of CSF accumulation and the secondary inflammatory and neural tissue damage that contributes significantly to long-term neurologic deficits. This approach aligns with patient priorities that emphasize the desire for one-time treatments without additional interventions, potentially reducing the need for repeated surgical revisions. [1] [2]
Advantages in Specific Populations: The neurodevelopmental support demonstrated by this compound in neonatal models suggests particular promise for pediatric hydrocephalus, where current surgical interventions often fail to prevent cognitive and motor deficits despite controlling ventricular size. Additionally, the anti-inflammatory mechanism may offer specific benefits in post-hemorrhagic and post-infectious hydrocephalus etiologies where inflammation plays a particularly prominent role in pathogenesis. [2] [3]
Comparison with Emerging Technologies: Recently developed minimally invasive approaches such as the eShunt system for normal pressure hydrocephalus represent important advances in procedural aspects of hydrocephalus care. While these technologies offer reduced invasiveness and complication profiles, they primarily address CSF diversion rather than the underlying cellular and molecular mechanisms of brain injury. This compound's mechanism-based approach potentially offers neuroprotective benefits that complement these technological advances. [6] [7]
The following protocol details the established methodology for evaluating this compound efficacy in neonatal mouse models of hydrocephalus, based on procedures validated in recent publications:
Animal Model Selection: The Ccdc39prh/prh (prh) mutant mouse on a mixed congenic strain background (50% CD-1) represents a well-characterized genetic model of neonatal hydrocephalus. Age-matched homozygous mutants and wild-type littermates of both sexes should be used to account for potential sex-specific effects. Animals are typically housed in specific pathogen-free conditions with all procedures approved by the institutional animal care and use committee. For postnatal studies, the day of birth is designated as postnatal day 0 (P0), with treatments initiated at P4 based on established protocols. [2]
Drug Formulation and Storage: this compound is obtained commercially (Cayman Chemical Company) and dissolved at 20 mg/mL in ethanol or 100 mg/mL in dimethylsulfoxide (DMSO) as stock solutions stored at -20°C for up to three months. On the day of administration, the ethanol stock is diluted in 5% Tween 80 and 5% polyethylene glycol 400, while the DMSO stock is diluted in 90% corn oil. Vehicle control solutions are prepared identically without this compound. Preliminary studies have confirmed that both ethanol and DMSO vehicles yield comparable results in key endpoints including Mcp-1 expression relative to housekeeping genes. [2]
Dosing and Administration: this compound is administered at 100 mg/kg body weight subcutaneously once daily from P4 through P7. This dosing regimen has demonstrated efficacy in the prh mutant model while maintaining acceptable tolerability. Injection sites are rotated between dorsal subcutaneous locations to minimize local irritation. Body weight and head size measurements should be recorded daily throughout the treatment period using calibrated calipers, with head size quantified as the sum of lengths in three dimensions: top-bottom (chin direction), left-right (ear to ear), and rostral-caudal directions. Animals with severe dermatitis (occurring in <10% of cases) should be excluded from analysis. [2]
Tissue Collection Timing: For assessment of developmental effects, tissue collection is typically performed at P15, 8 days after surgery in intervention models or 8 days after treatment initiation in genetic models. This timeframe allows evaluation of both acute inflammatory responses and subsequent developmental processes including myelination and synaptic maturation. For studies focusing exclusively on inflammatory responses, earlier timepoints (P8-P10) may be appropriate. [2] [3]
Comprehensive evaluation of this compound effects in hydrocephalus models should incorporate multiple complementary assessment modalities:
Ventricular Morphometry: For quantitative assessment of ventriculomegaly, brains are collected at specified endpoints and processed for histological analysis. Following overnight fixation in formalin acid alcohol (4% formaldehyde, 5% glacial acetic acid in 70% ethanol), brains are processed through graded ethanol and xylene, embedded in paraffin, and sectioned coronally at 10 μm thickness throughout the approximately 200 μm span of the lateral ventricles. Every 20th section is collected for analysis, resulting in approximately 30 sections per brain. After hematoxylin and eosin staining, sections are imaged at 20X magnification and ventricular areas quantified by manual outlining using image analysis software (e.g., Aperio eSlide Manager). Total ventricular volume is calculated by multiplying each area measurement by the section interval distance (200 μm) and summing across all sections. [3]
White Matter Integrity Assessment: Myelination status is evaluated through combined histological and biochemical approaches. Corpus callosum integrity is assessed histologically using luxol fast blue or eriochrome cyanine staining for myelin, complemented by immunofluorescence for myelin basic protein (MBP). Ultrastructural analysis via electron microscopy provides quantitative assessment of axon myelination ratios (g-ratio). Additionally, diffusion tensor imaging (DTI) parameters including fractional anisotropy (FA) and mean diffusivity (MD) offer non-invasive quantification of white matter organization that correlates with histological findings. [1] [2]
Microglial and Inflammation Analysis: Neuroinflammatory responses are characterized through combined molecular and morphological approaches. Immunofluorescence for Iba1 (1:1000 dilution) enables quantification of microglial density and morphological activation status, with ramified vs. amoeboid morphologies distinguished according to established criteria. Complementary mRNA analysis of proinflammatory mediators (MCP-1, TNF-α, IL-6, IL-12/p35) via qRT-PCR provides molecular correlation. Flow cytometric analysis of microglial and infiltrating myeloid populations using CD45, CD11b, and additional markers further distinguishes resident vs. peripheral immune contributions. [2] [3]
Functional Outcome Measures: Motor function is quantitatively assessed using standardized behavioral tests. For neonatal models, swimming tests provide sensitive assessment of coordinated locomotor function, with spastic phenotypes quantitatively scored based on limb movement patterns and body position. For adult models or later timepoints, gait analysis using automated systems (e.g., DigiGait) and rotarod performance testing offer additional motor function quantification. Cognitive assessment, when applicable, utilizes Morris water maze, novel object recognition, or contextual fear conditioning tests appropriate to the developmental stage and species. [2]
The following workflow diagram illustrates the complete experimental protocol from model establishment to outcome assessment:
Despite promising preclinical evidence, several critical research gaps must be addressed to advance this compound toward clinical application in hydrocephalus:
Etiology-Specific Efficacy: Current evidence for this compound efficacy derives primarily from genetic models of neonatal hydrocephalus with impaired ciliary function. Systematic evaluation across diverse etiologies is essential, particularly in acquired forms such as post-hemorrhagic hydrocephalus (PHH) where inflammatory mechanisms may play distinct roles. The optimized lysophosphatidic acid (LPA)-induced PHH mouse model provides a valuable platform for such studies, having demonstrated microglial involvement in PHH pathogenesis. Research should specifically address whether this compound's benefits extend to hemorrhage-driven hydrocephalus and whether therapeutic windows differ across etiologies. [3]
Combination Therapy Optimization: The complementary mechanisms of surgical CSF diversion and this compound-mediated neuroprotection suggest potential synergy that remains largely unexplored. Systematic studies evaluating this compound administration in conjunction with ventricular shunting or endoscopic third ventriculostomy are needed to establish optimal timing, dosing, and duration of combined treatment. Particularly valuable would be research examining whether this compound administration prior to or during surgical interventions reduces perioperative inflammatory exacerbation and improves long-term outcomes. [1] [2]
Developmental Stage Considerations: The differential responses to anti-inflammatory interventions across developmental stages represent a critical consideration for translational efforts. While neonatal models demonstrate clear benefits, the optimal timing and dosing may differ substantially for infant, juvenile, or adult hydrocephalus cases. Research addressing how developmental changes in blood-brain barrier integrity, immune system maturation, and brain plasticity influence this compound efficacy will inform clinical trial design and patient selection criteria. [1]
Biomarker Development: Identification of reliable biomarkers for treatment response would significantly enhance clinical translation potential. Promising candidates include CSF and serum MCP-1 levels, neuroimaging biomarkers such as diffusion tensor imaging (DTI) parameters for white matter integrity, and advanced MR techniques quantifying cerebral blood flow characteristics. Correlation of these biomarkers with functional outcomes in preclinical models would facilitate future clinical trial monitoring strategies. [1]
Translation of this compound from promising preclinical results to clinical application requires careful attention to several key considerations:
Patient Population Selection: Based on current evidence, the most promising initial patient population for this compound evaluation appears to be neonates with progressive hydrocephalus, particularly those with inflammatory components such as post-hemorrhagic or post-infectious etiology. This selection aligns with the strongest preclinical evidence and addresses a population with significant unmet needs despite standard surgical care. Subsequent expansion to pediatric and eventually adult populations would follow demonstration of safety and efficacy in initial trials. [1] [2]
Clinical Trial Endpoints: Traditional hydrocephalus trial endpoints focusing primarily on ventricular size may be insufficient for capturing this compound's therapeutic benefits, given the dissociation between ventricular volume reduction and functional improvement observed in preclinical studies. Composite endpoints incorporating imaging metrics (ventricular volume, white matter integrity), biomarker changes (CSF MCP-1 levels), and functional outcomes (developmental milestones, motor function) would provide more comprehensive assessment of treatment effects. The research priorities identified in recent hydrocephalus workshops emphasize the importance of such multidimensional outcome measures. [1]
Formulation and Administration Optimization: While preclinical studies have utilized subcutaneous administration, clinical translation would benefit from oral formulation development given this compound's established oral bioavailability in other indications. Dose-ranging studies should establish optimal dosing for pediatric populations, potentially differing from adult doses due to developmental differences in drug metabolism and blood-brain barrier characteristics. The established safety profile of this compound from previous clinical trials in other indications provides valuable foundational data for formulation development. [4]
Regulatory Strategy: As a repurposed compound with established safety data, this compound may qualify for accelerated regulatory pathways for the new hydrocephalus indication, particularly given the orphan disease status of many hydrocephalus forms. Engagement with regulatory agencies early in development will be essential to align on acceptable endpoints and trial designs for this challenging patient population. [1]
This compound represents a promising therapeutic candidate that addresses the significant unmet need for non-invasive treatments in hydrocephalus. Through its multi-mechanistic actions on neuroinflammatory pathways, particularly MCP-1 suppression and microglial modulation, this compound demonstrates potential to improve functional outcomes and reduce the long-term neurologic sequelae of hydrocephalus. The compiled protocols and data provide researchers with standardized methodologies to further investigate this compound's efficacy across hydrocephalus etiologies and developmental stages, facilitating the systematic evidence generation needed for clinical translation. As the field advances toward developing comprehensive treatment strategies that address both CSF dynamics and neural protection, this compound's unique mechanism positions it as a valuable component of future combination approaches for this complex neurological disorder.
Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that has caused significant global outbreaks in recent decades, with over 6,000 cases reported in a single 2025 outbreak in Foshan, China [1]. CHIKV infection typically causes acute symptoms including high fever, rash, and debilitating polyarthralgia. A substantial proportion of patients (30-40%) develop chronic arthralgia that can persist for months to years, leading to long-term disability and socioeconomic burden [1] [2]. The term "chikungunya" derives from the Makonde language meaning "that which bends up," reflecting the stooped posture adopted by patients due to severe joint pain [2].
Recent research has revealed that CHIKV infection can trigger significant bone pathology similar to rheumatoid arthritis. Microcomputed tomographic (μCT) analysis has demonstrated reduced bone volume in the proximal tibial epiphysis of CHIKV-infected mice, providing direct evidence of virus-induced bone loss [3] [4]. This bone loss is associated with a significant increase in the receptor activator of nuclear factor-κB ligand/osteoprotegerin (RANKL/OPG) ratio in infected murine joints and in the serum of CHIKV patients, indicating enhanced osteoclastogenesis (bone resorption) [3]. The expression levels of monocyte chemoattractant proteins (MCPs), including MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7, are highly elevated in joints of CHIKV-infected mice, accompanied by increased cellularity within the bone marrow [3]. These findings establish a link between CHIKV infection, inflammatory chemokine production, and subsequent bone damage.
This compound (2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid) is a synthetic indazolic derivative with specific anti-inflammatory properties that targets a defined subfamily of inflammatory chemokines [5]. Its primary mechanism involves the selective inhibition of monocyte chemotactic proteins (MCPs), particularly MCP-1/CCL2, MCP-3/CCL7, and MCP-2/CCL8 [5]. These chemokines play crucial roles in monocyte recruitment and differentiation, processes that are integral to the inflammatory response in CHIKV infection.
At the molecular level, this compound modulates the NF-κB signaling pathway, a key regulator of inflammatory gene expression. This compound specifically inhibits the lipopolysaccharide (LPS)-induced MCP-1 and IL-12β/p40 expression without affecting other cytokines [6]. This selective effect is mediated through the downregulation of the classical NF-κB pathway, involving reduced IκBα and p65 phosphorylation, diminished activation of NF-κB dimers, and subsequently reduced nuclear translocation and DNA binding [6]. Importantly, this compound shows a specific inhibitory effect on the p65 and p65/p50-induced MCP-1 promoter activation, with no effect on other tested activated promoters, indicating its targeted mechanism within the inflammatory cascade [6].
Recent research has also identified FABP4 modulation as part of this compound's mechanism. This compound directly interacts with fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets [7]. This interaction involves this compound displacing radiolabeled fatty acids from FABP4 with Ki values of 19 ± 3 μM for oleic acid and 60 ± 17 μM for arachidonic acid [7]. This compound increases FABP4 expression and promotes its nuclear localization, subsequently impacting peroxisome proliferator-activated receptor γ (PPARγ) and LPS-dependent kinase signaling [7]. This mechanism contributes to this compound's differential regulation of inflammatory chemokines, enhancing IL-8 release while reducing MCP-1 production in human monocytic cells [7].
In CHIKV infection, the virus triggers increased MCP production, which recruits monocytic osteoclast precursors to joint sites, creating a pro-osteoclastic microenvironment [3] [4]. The recruited monocytes differentiate into osteoclasts under the influence of an increased RANKL/OPG ratio in the inflamed joints. This compound interrupts this pathological cascade by inhibiting MCP synthesis, thereby reducing monocyte recruitment and subsequent osteoclast differentiation [3]. The following diagram illustrates this mechanism and this compound's points of intervention:
Diagram Title: this compound Targets MCP Production in CHIKV-Induced Bone Loss
In vivo studies utilizing CHIKV-infected mouse models have demonstrated that this compound treatment provides significant protection against bone loss induced by viral infection. Microcomputed tomographic (μCT) and histomorphometric analyses revealed that this compound treatment significantly reduced CHIKV-induced bone loss in the proximal tibial epiphysis and ankle joints of infected mice [3]. The bone volume in CHIKV-infected mice treated with this compound was comparable to mock controls, indicating nearly complete protection against virus-mediated bone damage [3] [4].
The protective effects of this compound were associated with a significant reduction in cellular infiltration within the bone marrow in tibial epiphysis and ankle joints. CHIKV infection typically results in increased cellularity in these areas, primarily due to the recruitment of monocytic cells, which serve as osteoclast precursors [3]. This compound treatment reduced this cellular infiltration by approximately 50%, directly impacting the availability of cells that differentiate into bone-resorbing osteoclasts [3]. This reduction in cellular infiltration was accompanied by normalization of the RANKL/OPG ratio, a key regulator of osteoclast differentiation and activity. CHIKV infection significantly increases the RANKL/OPG ratio in murine joints and in patient serum, creating a pro-osteoclastic microenvironment that this compound treatment effectively counteracts [3] [4].
Beyond its effects on bone pathology, this compound has demonstrated efficacy in reducing general disease signs associated with CHIKV infection. In mouse models, this compound treatment attenuated joint swelling, a key clinical manifestation of CHIKV infection [3]. This reduction in joint swelling correlated with decreased levels of MCPs in the treated animals, supporting the connection between MCP inhibition and clinical improvement.
The therapeutic window for this compound intervention appears favorable. In experimental models, this compound administration after disease establishment still provided significant therapeutic benefits, suggesting potential for clinical application in patients with existing CHIKV symptoms [3]. This is particularly relevant for chronic CHIKV arthritis management, where patients often present after the acute viral phase has passed but persistent inflammatory mechanisms continue to drive joint damage and pain.
The following workflow summarizes the key steps in evaluating this compound efficacy in CHIKV research:
Diagram Title: Experimental Workflow for this compound-CHIKV Research
Table 1: Efficacy of this compound in CHIKV-Induced Bone Loss Mouse Model
| Parameter | CHIKV-Infected Untreated | CHIKV-Infected + this compound | Measurement Method |
|---|---|---|---|
| Bone Volume/Total Volume (BV/TV) | Significant reduction (~40%) | Near normalization to mock control levels | μCT analysis [3] |
| Osteoclast Numbers | 3-4 fold increase | ~50% reduction | TRAP-positive cells per bone surface [3] |
| RANKL/OPG Ratio | Significant increase in joint tissue and serum | Significant reduction | ELISA of serum and joint homogenates [3] |
| MCP Levels (joint tissue) | Highly elevated | Significant reduction (~60-70%) | qRT-PCR and ELISA [3] |
| Joint Swelling | Prominent swelling peak at day 7-10 | Significant attenuation | Caliper measurements [3] |
| Cellular Infiltration | Marked increase in bone marrow | ~50% reduction | Histomorphometry [3] |
Table 2: this compound Treatment Protocols and Pharmacokinetic Parameters
| Parameter | In Vitro | In Vivo (Mouse) | Additional Notes |
|---|---|---|---|
| Effective Concentration/Dose | 10-300 μM | 100 mg/kg twice daily (200 mg/kg/day) | Dose-dependent effects observed [5] [7] |
| Administration Route | Cell culture media | Oral gavage (0.5% methylcellulose) | Well-absorbed orally [5] |
| Time of Initiation | 2h pre-infection (optimal) | Prophylactic or therapeutic (post-symptom) | Efficacy maintained with therapeutic dosing [3] |
| Plasma Levels | N/A | 150-450 μM (at used dose regimen) | Correlates with effective in vitro concentrations [5] |
| Half-life | N/A | ~9 hours in rodents | Twice-daily dosing maintains effective levels [5] |
| IC50 for MCP-1 Inhibition | 250 ± 60 μM (monocytes) | N/A | Cell type-dependent variations [7] |
For quantitative data analysis, researchers should employ appropriate statistical tests based on experimental design:
Researchers should note that this compound's efficacy varies with treatment initiation timing, with prophylactic administration showing more robust protection than therapeutic intervention in established disease. However, significant benefits are still observed with therapeutic dosing, supporting its potential clinical application [3].
The promising results of this compound in experimental models of CHIKV infection open several avenues for future research and potential clinical application. But important research gaps remain that warrant investigation:
The clinical translation potential of this compound is supported by its favorable safety profile demonstrated in phase II trials for rheumatoid arthritis and lupus nephritis, where it was well-tolerated and significantly reduced urinary MCP-1 and albumin excretion in kidney disease [5]. With the recent approval of CHIKV vaccines, combination approaches incorporating this compound for breakthrough cases or established disease represent a promising strategic direction [1].
Beyond CHIKV, this compound's mechanism of action suggests potential applications in other conditions featuring inflammatory bone loss, including rheumatoid arthritis, periodontal disease, and prosthetic joint loosening [3] [4]. The specific targeting of MCPs provides a more focused immunomodulatory approach compared to broad immunosuppressants, potentially offering efficacy with reduced side effects.
This compound represents a promising therapeutic candidate for addressing the significant bone pathology and persistent arthritis associated with CHIKV infection. Through its selective inhibition of monocyte chemotactic proteins (MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7) and modulation of the NF-κB pathway, this compound effectively interrupts the pathological cascade leading to osteoclastogenesis and bone loss in CHIKV infection. The well-established experimental protocols and consistent efficacy data across studies support its further development as a potential treatment for alphavirus-induced arthritides.
The comprehensive application notes and detailed protocols provided here will enable researchers to further investigate this compound's mechanisms and therapeutic potential, potentially contributing to addressing the significant unmet medical need in chronic chikungunya arthritis management.
This compound (2-methyl-2-[[1-(phenylmethyl)-1H-indazol-3-yl]methoxy]propanoic acid) is a novel indazolic derivative with potent anti-inflammatory properties that has emerged as a promising therapeutic candidate for atherosclerosis research. This small molecule (MW: 324.38) is particularly notable for its selective inhibition of a subfamily of inflammatory chemokines, primarily targeting monocyte chemoattractant proteins (MCPs) including MCP-1/CCL2, MCP-3/CCL7, and MCP-2/CCL8. Unlike many conventional anti-inflammatory agents, this compound exerts its effects without immunosuppressive activity or interference with arachidonic acid metabolism, making it especially valuable for chronic conditions like atherosclerosis that require prolonged treatment approaches. [1] [2]
The pathogenesis of atherosclerosis involves a complex interplay of inflammatory processes, lipid accumulation, and cellular proliferation within the arterial wall. Central to this process is the recruitment of monocytes to the site of inflammation, their differentiation into macrophages, and the subsequent formation of foam cells that characterize atherosclerotic plaques. The MCP-1/CCL2 signaling axis plays a crucial role in this process by mediating monocyte chemotaxis and activation. Additionally, vascular smooth muscle cells (VSMCs) contribute to plaque formation through proliferation, migration from the medial layer to the intima, and phenotypic switching from a contractile to a synthetic state. This compound addresses multiple aspects of this complex pathophysiology through its targeted inhibition of key inflammatory mediators. [1] [3] [4]
This compound is a small molecule inhibitor with favorable pharmacokinetic properties that support its research and potential clinical applications. According to preclinical pharmacokinetic studies conducted in rodents, this compound demonstrates good oral bioavailability when administered via gastric gavage, with a mean half-life of approximately 9 hours. At the standard research dose regimen of 100 mg/kg given twice daily, this compound achieves plasma concentrations in the range of 150-450 μM, which encompasses the effective concentrations observed in various in vitro assays. The drug is typically administered in suspension using 0.5% methylcellulose as a vehicle, which provides consistent delivery and reproducible pharmacokinetic profiles across different animal models. [1] [4]
The primary recognized mechanism of this compound involves the selective inhibition of a specific subfamily of CC chemokines, with particularly potent effects on MCP-1/CCL2 synthesis. This inhibition occurs at the transcriptional level through modulation of the NF-κB signaling pathway. Specifically, this compound has been shown to inhibit p65- and p65/p50-induced activation of the MCP-1 promoter, thereby reducing the production of this key chemokine without broadly suppressing overall inflammatory responses. This selective action allows this compound to target specific pathological processes while preserving beneficial inflammatory functions. [1] [5]
Emerging research has revealed an additional mechanism involving fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways. This compound physically interacts with FABP4 with Kᵢ values of 19 ± 3 μM for oleic acid displacement and 60 ± 17 μM for arachidonic acid displacement. This interaction promotes nuclear translocation of FABP4 and impacts PPARγ activity and LPS-dependent kinase signaling, particularly enhancing phosphorylation of p38α. This FABP4-mediated mechanism contributes to the differential regulation of inflammatory chemokines, potentially enhancing IL-8 production while simultaneously suppressing MCP-1. [5]
Table 1: Molecular Targets of this compound
| Target | Type of Interaction | Functional Consequences | Experimental Evidence |
|---|---|---|---|
| MCP-1/CCL2 | Transcriptional inhibition | Reduced monocyte recruitment and activation | ELISA, promoter assays [1] [5] |
| FABP4 | Direct binding (Kᵢ = 19-60 μM) | Altered nuclear localization, PPARγ modulation | Competitive binding assays, docking studies [5] |
| NF-κB pathway | Inhibition of p65/p50 activation | Reduced MCP-1 promoter activity | Luciferase reporter assays [5] |
| p38 MAPK | Enhanced phosphorylation | Inflammatory modulation | Kinase profiler arrays [5] |
This compound has demonstrated significant efficacy across multiple animal models of vascular injury and atherosclerosis. In a rat carotid artery balloon angioplasty model, treatment with this compound (200 mg/kg/day) significantly reduced balloon injury-induced neointima formation by 39% at day 14, without adversely affecting the re-endothelialization process. This reduction in neointimal hyperplasia was associated with a 54% decrease in medial proliferating cells and a 30% reduction in neointimal proliferating cells at day 7 post-injury. These protective effects correlated with significant reductions in MCP-1 levels in both sera and injured carotid arteries. [1]
In hypercholesterolemic apolipoprotein E-deficient (apoE⁻/⁻) mice subjected to wire-induced carotid injury, this compound administration produced even more pronounced benefits, with a 47% inhibition of neointima formation at day 28 and a 42% reduction in proliferating cells at day 7. Detailed analysis of the cellular composition in neointimal lesions revealed that this compound treatment reduced the relative content of macrophages by 66% and decreased the number of VSMCs by 30% compared to the control group. These findings demonstrate the potent effects of this compound on multiple cellular components of atherosclerotic plaques. [1]
A innovative approach to this compound delivery has been developed using yeast-derived microcapsules for targeted oral delivery in atherosclerosis treatment. This biomimetic strategy involves assembling this compound with polyethyleneimine to form nanoparticles, which are then packaged into yeast-derived microcapsules. Through an oral administration route similar to yeasts, these formulations are distributed to peripheral blood monocytes and subsequently delivered to atherosclerotic plaques through monocyte transportation. This targeted approach has demonstrated notably potentiated efficacies in inhibiting MCP-1 and reducing monocyte recruitment into atherosclerotic plaques, presenting good efficacy in preventing atherosclerotic plaque formation. [6]
Table 2: Summary of Bindarat Efficacy in Preclinical Atherosclerosis Models
| Model System | Dose/Concentration | Key Findings | Reference |
|---|---|---|---|
| Rat carotid balloon angioplasty | 200 mg/kg/day orally | 39% reduction in neointima formation; 54% and 30% reduction in medial and neointimal proliferating cells | [1] |
| apoE⁻/⁻ mouse wire-induced injury | 100 mg/kg twice daily orally | 47% inhibition of neointima formation; 66% reduction in macrophage content | [1] |
| Human coronary SMC in vitro | 100-300 μM | Inhibition of proliferation and migration; induction of differentiated state | [4] |
| Yeast-microcapsule oral delivery | Nanoparticle formulation | Enhanced targeted delivery to plaques; reduced monocyte recruitment | [6] |
In human coronary artery smooth muscle cells (CASMCs), this compound (100-300 μM) has demonstrated significant effects on phenotypic modulation, a key process in atherosclerosis development. Treatment with this compound reduced the expression of the embryonic form of smooth muscle myosin heavy chain (SMemb) while increasing the expression of differentiation markers smooth muscle α-actin (α-SMA) and calponin in both TNF-α- and FBS-stimulated cells. These effects were associated with the inhibition of CASMC proliferation and migration, along with reduced production of both MCP-1 and MCP-3. The effect of this compound on smooth muscle cell phenotypic switching was confirmed in vivo in the rat balloon angioplasty model, supporting the translational relevance of the in vitro findings. [4]
This compound's effects extend to monocytic cells, where it differentially regulates the production of key chemokines. In lipopolysaccharide (LPS)-stimulated human monocytic MM-6 cells, this compound (300 μM) unexpectedly increased the production of IL-8 by approximately 1.5-fold while simultaneously inhibiting MCP-1 production by approximately 3-fold. This differential regulation appears to be mediated through the FABP4 pathway, as demonstrated by experiments with the selective FABP4 inhibitor BMS309403, which completely reversed the this compound-mediated overexpression of IL-8. [5]
Animal Preparation: Utilize male Wistar rats weighing approximately 250g. Anesthetize animals with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (5 mg/kg). [1]
Surgical Procedure:
Drug Treatment:
Tissue Collection and Analysis:
Animal Preparation: Use 8-week-old female apolipoprotein E-deficient (apoE⁻/⁻) mice. Maintain mice on an atherogenic diet (21% fat, 0.15% cholesterol, 19.5% casein) starting one week before injury and continuing throughout the study. [1]
Injury Procedure:
Drug Treatment:
Tissue Analysis:
Cell Culture:
Proliferation Assay (MTT Method):
Alternative Proliferation Assessment (Cell Counting):
Chemotactic Migration Assay:
Cell Invasion Assay:
The primary anti-atherosclerotic mechanism of this compound involves suppression of monocyte chemoattractant protein-1 (MCP-1/CCL2) through modulation of the NF-κB signaling pathway. The following diagram illustrates this key mechanism:
Diagram 1: this compound inhibition of MCP-1 through NF-κB pathway. This compound suppresses MCP-1 synthesis by inhibiting NF-κB nuclear translocation and promoter activation, subsequently reducing monocyte recruitment and atherosclerosis progression.
The NF-κB-mediated MCP-1 inhibition represents this compound's primary mechanism of action. Pro-inflammatory stimuli such as LPS, TNF-α, angiotensin II, and endothelin-1 activate the NF-κB pathway, leading to increased MCP-1 gene transcription and secretion. MCP-1 then promotes monocyte recruitment and activation, driving atherosclerosis progression. This compound interferes with this pathway by inhibiting NF-κB nuclear translocation and its binding to the MCP-1 promoter, ultimately reducing MCP-1 synthesis and subsequent monocyte recruitment to developing atherosclerotic lesions. [1] [5] [7]
Recent research has revealed that this compound also operates through an FABP4-dependent pathway that differentially regulates chemokine production:
Diagram 2: FABP4-mediated immunomodulatory pathway of this compound. This compound directly binds FABP4, promoting its nuclear import and altering PPARγ activity and p38 phosphorylation, resulting in differential regulation of IL-8 and MCP-1.
The FABP4-mediated pathway explains this compound's differential effects on chemokine regulation. This compound directly binds to fatty acid-binding protein 4 (FABP4) in the cytoplasmic compartment, promoting its nuclear import. This nuclear translocation alters PPARγ activity and enhances p38α phosphorylation, leading to increased IL-8 production while simultaneously suppressing MCP-1 expression. This dual activity allows this compound to modulate the inflammatory microenvironment in ways that may promote resolution of inflammation while inhibiting monocyte-specific recruitment. The FABP4 binding is specific, as this compound does not affect the expression of other lipid transport proteins such as FABP5, albumin, Hsp70, or FLAP. [5]
The overall anti-atherosclerotic activity of this compound emerges from its combined effects on multiple cell types and signaling pathways:
Diagram 3: Integrated anti-atherosclerotic mechanisms of this compound. This compound targets multiple cell types involved in atherosclerosis, resulting in reduced inflammation, inhibited VSMC proliferation and migration, and ultimately smaller, more stable atherosclerotic lesions.
The integrated anti-atherosclerotic activity of this compound results from its coordinated effects on multiple cell types involved in disease pathogenesis. In monocytes and macrophages, this compound reduces MCP-1 production and activates FABP4-mediated signaling, leading to differential cytokine regulation. In vascular smooth muscle cells, this compound inhibits proliferation and migration while promoting differentiation toward a contractile phenotype (increased α-SMA and calponin, decreased SMemb). Endothelial cells also contribute through reduced MCP-1 production. These coordinated actions across multiple cell types result in comprehensive anti-atherosclerotic effects including reduced monocyte recruitment, decreased plaque inflammation, inhibited neointima formation, and ultimately smaller, more stable atherosclerotic lesions. [1] [4] [5]
The extensive preclinical data on this compound supports its potential application across multiple aspects of atherosclerosis research and drug development. For basic research applications, this compound serves as a valuable tool for dissecting the specific contributions of MCP-1 and related chemokines to atherosclerotic disease progression. The compound's selective inhibition of the MCP subfamily (MCP-1/CCL2, MCP-3/CCL7, and MCP-2/CCL8) enables researchers to isolate the effects of these specific chemokines from other inflammatory pathways. Additionally, the recently discovered interaction with FABP4 opens new avenues for investigating the cross-talk between metabolic and inflammatory pathways in atherosclerosis. [1] [2] [5]
In translational research, this compound has demonstrated promise in addressing clinical challenges such as restenosis following vascular interventions. The efficacy of this compound in reducing in-stent late loss has been demonstrated in a double-blind, randomized, placebo-controlled phase II clinical trial, highlighting its potential for clinical application in preventing restenosis. The ability of this compound to reduce neointimal hyperplasia without impairing re-endothelialization represents a significant advantage over some existing approaches, as it may reduce thrombotic risks while still effectively limiting excessive vascular remodeling. [4]
The development of novel formulation strategies for this compound, particularly the yeast-derived microcapsule approach for oral targeted delivery, represents an innovative direction for enhancing therapeutic efficacy while minimizing systemic exposure. This biomimetic delivery system leverages the natural recruitment of monocytes to atherosclerotic plaques to achieve targeted drug delivery, potentially addressing challenges related to non-specific distribution that may limit the application of conventional this compound formulations in atherosclerosis. [6]
Table 3: Research Applications of this compound in Atherosclerosis
| Application Area | Specific Use | Advantages | Considerations |
|---|---|---|---|
| Basic Mechanism Studies | Chemokine pathway analysis; FABP4 signaling studies | Selective MCP inhibition; Dual mechanism discovery | Multiple pathways may complicate interpretation |
| Restenosis Research | Prevention of neointimal hyperplasia post-injury | Preserves re-endothelialization; Phase II clinical data | Optimal timing/duration needs definition |
| Plaque Stabilization | Modulation of plaque composition | Reduces macrophage content; Promotes VSMC differentiation | Long-term effects on plaque stability require study |
| Drug Delivery Development | Targeted delivery system evaluation | Yeast-microcapsule approach demonstrates enhanced targeting | Formulation complexity may challenge translation |
| Combination Therapy | Complementary to lipid-lowering drugs | Addresses residual inflammatory risk | Potential drug interactions need investigation |
This compound represents a promising therapeutic approach for atherosclerosis that targets specific inflammatory pathways involved in disease pathogenesis. Through its dual mechanisms of MCP-1 inhibition and FABP4 modulation, this compound addresses key aspects of atherosclerotic development including monocyte recruitment, macrophage accumulation, and vascular smooth muscle cell phenotypic switching. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for investigating this compound's effects in both in vivo and in vitro systems, enabling rigorous evaluation of its potential therapeutic benefits. The positive results from preclinical studies and initial clinical trials support continued investigation of this compound as a potential therapeutic agent for atherosclerosis and related vascular pathologies.
This compound (2-((1-benzyl-indazol-3-yl)methoxy)-2-methyl propionic acid) is a synthetic indazole derivative with recognized anti-inflammatory properties that has emerged as a promising candidate for cancer research and therapy development. Originally investigated for inflammatory conditions, this compound has demonstrated potent anti-cancer effects across various preclinical models by targeting multiple molecular pathways involved in tumor progression and microenvironment regulation. Its mechanism centers primarily on the inhibition of monocyte chemoattractant proteins (MCPs), particularly MCP-1/CCL2, which plays a critical role in recruiting tumor-associated macrophages (TAMs) that promote tumor growth, angiogenesis, and metastasis [1] [2]. The broad-spectrum activity of this compound against multiple MCP chemokines (MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7) positions it as a unique modulator of the tumor microenvironment with potential applications across various cancer types [3] [2].
The transition of this compound from inflammatory disease research to oncology is supported by its favorable safety profile demonstrated in Phase II clinical trials for diabetic nephropathy and lupus nephritis [1] [4]. This established safety record, combined with its oral bioavailability and proven blood-brain barrier penetration, makes this compound particularly attractive for cancer drug development programs [5] [2]. Researchers are increasingly investigating this compound both as a monotherapy and in combination with conventional therapeutics to exploit its microenvironment-modulating properties for enhanced anti-tumor efficacy.
This compound exerts its anti-cancer effects through multiple interconnected mechanisms that disrupt critical tumor-promoting pathways:
Inhibition of MCP Synthesis: this compound selectively suppresses transcription of the monocyte chemoattractant protein family, primarily targeting MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7 [1] [2]. This inhibition occurs through suppression of the NF-κB signaling pathway, where this compound reduces IκBα and p65 phosphorylation, thereby preventing nuclear translocation of NF-κB and its subsequent binding to MCP-1 promoter regions [5] [3]. This mechanism effectively reduces monocyte recruitment to tumor sites, limiting the formation of tumor-associated macrophages that support tumor progression and immune evasion [6] [4].
Modulation of Microenvironment: By reducing MCP-1 levels, this compound disrupts the cross-talk between tumor cells and stromal components, particularly impacting the differentiation and polarization of macrophages toward the M2 pro-tumoral phenotype [4]. This alteration in macrophage polarization creates a less immunosuppressive microenvironment, enhancing the potential for immune-mediated tumor control and reducing factors that promote angiogenesis and metastasis [6] [4].
The following diagram illustrates this compound's primary mechanisms of action in the cancer context:
Figure 1: this compound's primary mechanisms of action in cancer. The diagram illustrates how this compound targets NF-κB signaling to reduce MCP synthesis, ultimately leading to altered tumor microenvironment and anti-tumor effects.
Recent research has revealed additional molecular targets that contribute to this compound's anti-cancer properties:
FABP4 Modulation: this compound directly interacts with fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways [7]. This interaction occurs with binding affinity values of Kᵢ = 19 ± 3 μM for oleic acid displacement and Kᵢ = 60 ± 17 μM for arachidonic acid displacement [7]. This compound binding to FABP4 promotes its nuclear localization, subsequently impacting PPARγ activity and downstream signaling events that influence cancer cell metabolism and inflammatory responses [7].
K-Ras Inhibition Potential: Computational studies using molecular docking and dynamics simulations suggest this compound may bind to K-Ras at a pocket adjacent to the switch I/II regions with a calculated binding energy of -7.3 kcal/mol, potentially inhibiting K-Ras activation and downstream signaling [8]. This suggests a potential role for this compound in targeting K-Ras-driven cancers, which represent approximately 30% of human cancers, though this mechanism requires further experimental validation [8].
IKKβ Inhibition: In bone cancer models, this compound has been shown to inhibit IKKβ phosphorylation, contributing to reduced NF-κB activation and subsequent decreases in pro-inflammatory cytokine production and pain signaling [4].
This compound has demonstrated significant anti-tumor activity across diverse preclinical cancer models, with particular efficacy in inflammation-associated cancers:
Table 1: Anti-Cancer Efficacy of this compound in Preclinical Models
| Cancer Type | Model System | Dosage/Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Breast Cancer | C3(1)/SV40Tag transgenic mice | 0.5% in diet (4-21 weeks) | ↓ Tumor multiplicity (P<0.05); ↓ Intratumoral MCP-1, IL-12/p35 expression | [6] |
| Breast Cancer | Syngeneic Balb/c mice injected with murine breast cancer cells | Not specified | ↓ Macrophage infiltration; ↓ Local tumorigenesis | [6] |
| Bone Cancer | Mouse model inoculated with cancer cells | 100 mg/kg (route not specified) | ↓ Pain sensitivity; ↓ Tumor burden; ↓ Monocyte mobilization; ↓ M2 macrophage polarization | [4] |
| Melanoma | Human melanoma mouse model | Twice daily injections | ↓ Tumor volume; abolished macrophage recruitment; eliminated vascularization | [6] |
| Prostate Cancer | In vitro studies | Not specified | Potential application identified through MCT4 inhibition | [9] |
The efficacy of this compound in these models stems not only from direct effects on cancer cells but also from significant modulation of the tumor microenvironment and associated inflammation.
This compound's most consistent effect across studies is the reduction of macrophage infiltration into tumors, which corresponds with improved therapeutic outcomes:
In breast cancer models, this compound treatment significantly decreased mRNA expression of MCP-1 and IL-12/p35 within tumors, accompanied by reduced expression of TNF-α, IL-6, F4/80, CD206, and IL-10 [6]. This comprehensive modulation of inflammatory mediators creates a less favorable environment for tumor growth and progression.
Studies in bone cancer models demonstrated that this compound reduces cancer-related pain through influencing myeloid cells, highlighting its potential for improving quality of life in addition to direct anti-tumor effects [4]. The reduction in pain correlates with decreased monocyte mobilization in peripheral blood and downregulation of M2 macrophage polarization markers [4].
Research in melanoma models showed that this compound treatment abolished tumor vascularization, indicating potential anti-angiogenic effects secondary to reduced macrophage recruitment and inflammatory signaling [6].
Table 2: In Vitro Protocol Parameters for this compound Treatment
| Parameter | Specifications | Notes |
|---|---|---|
| Stock Solution Preparation | 100 mM in DMSO | Aliquot and store at -20°C; avoid freeze-thaw cycles |
| Working Concentrations | 50-500 μM | IC₅₀ for MCP-1 inhibition: ~250 μM; 300 μM commonly used |
| Treatment Duration | 4-24 hours | Varies based on assay endpoint |
| Pretreatment Time | 1 hour prior to stimulation | For inflammation studies with LPS or cytokine stimulation |
| Cell Types Tested | Monocytes, macrophages, cancer cell lines, endothelial cells | Include appropriate controls for DMSO vehicle |
The following workflow outlines a standard protocol for evaluating this compound effects in cancer cell cultures:
Figure 2: Experimental workflow for in vitro evaluation of this compound in cancer models.
Method for Evaluating MCP-1 Inhibition in Cancer Cell Lines:
Cell Seeding: Plate cells at a density of 1×10⁵ cells/well in 24-well plates and incubate for 24 hours until 70-80% confluence [7] [2].
This compound Treatment: Prepare fresh treatment medium containing 300 μM this compound from DMSO stock. Include vehicle control (DMSO at same dilution) and positive controls as appropriate [7] [2].
Stimulation: For inflammation studies, stimulate cells with 100 ng/mL LPS or relevant cytokines following 1-hour pretreatment with this compound [2].
RNA Isolation: Harvest cells after 4-20 hours treatment (depending on endpoint measurements) using TRIzol reagent or similar. Purify RNA according to standard protocols, ensuring DNAse treatment to remove genomic DNA contamination [2].
qRT-PCR Analysis: Perform quantitative reverse transcription PCR using specific primers for MCP-1/CCL2, MCP-2/CCL8, MCP-3/CCL7, and reference genes (GAPDH, β-actin). Calculate fold changes using the 2^(-ΔΔCt) method [2].
Expected Results: Effective this compound treatment typically reduces MCP-1 expression by 50-70% in stimulated cells compared to vehicle-treated controls [2].
Table 3: In Vivo Administration Parameters for this compound
| Parameter | Specifications | Notes |
|---|---|---|
| Formulation | 20 mg/mL in 0.5% methylcellulose or 100 mg/mL in DMSO diluted in corn oil | Vehicle-dependent on route and model |
| Standard Dose | 100 mg/kg | Once daily administration |
| Route of Administration | Subcutaneous or oral gavage | Based on model requirements |
| Treatment Duration | 7-28 days | Disease model-dependent |
| Plasma Levels Achieved | ~140 μg/mL (~400 μM) with 0.5% diet | Corresponds to effective in vitro concentrations |
| Pharmacokinetics | Comparable to 100 mg/kg oral gavage | Verified in multiple species |
Detailed Protocol for Cancer Model Treatment:
Formulation Preparation: For subcutaneous administration, prepare this compound at 20 mg/mL in 0.5% methylcellulose. Vortex thoroughly and sonicate if needed to ensure complete suspension [5] [3]. For oral administration, prepare this compound in DMSO at 100 mg/mL and dilute in corn oil to appropriate concentration [5].
Dosing Regimen: Administer this compound at 100 mg/kg body weight once daily. The timing of initiation and duration depends on the specific cancer model:
Monitoring and Evaluation:
Endpoint Procedures for Comprehensive Analysis:
Blood Collection: At sacrifice, collect blood via cardiac puncture. Process to obtain plasma for ELISA analysis of circulating MCP-1, IL-6, and other relevant cytokines [6].
Tumor Harvest: Excise tumors carefully, recording weight and dimensions. Divide each tumor for multiple analyses:
Bone Marrow Analysis: In appropriate models, flush bone marrow from femurs and tibiae for flow cytometric analysis of immune cell populations, particularly monocyte/macrophage lineages [4].
Histological and Molecular Analysis:
Immunohistochemistry: Process formalin-fixed tissues through standard paraffin embedding and sectioning. Perform staining for F4/80 (macrophages), CD206 (M2 macrophages), and other relevant markers [6].
Gene Expression Analysis: Isolve RNA from snap-frozen tumor tissues and analyze expression of MCP-1, F4/80, TNF-α, IL-6, and other inflammatory mediators using qRT-PCR [6].
Protein Analysis: Process tissue lysates for Western blot analysis of NF-κB pathway components (IκBα, p65 phosphorylation) and other signaling molecules [5].
Successful implementation of this compound experiments requires attention to several technical considerations:
Vehicle Compatibility: Different vehicle formulations may be required for specific applications. For in vitro studies, DMSO is standard but should not exceed 0.5% in final culture medium. For in vivo studies, methylcellulose suspension is well-tolerated for subcutaneous administration, while corn oil dilution of DMSO stock is preferred for oral gavage to minimize irritation [5] [3].
Stability and Storage: this compound stock solutions in DMSO are stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles by preparing small aliquots. For in vivo formulations, prepare fresh before each use [5] [2].
Control Considerations: Include appropriate controls for both in vitro and in vivo studies:
Interpretation of this compound experimental results should consider the following aspects:
Time-Dependent Effects: MCP-1 inhibition occurs relatively rapidly (within hours), but downstream effects on macrophage infiltration and tumor growth require longer exposure. Short-term studies (≤7 days) primarily assess molecular and cellular changes, while long-term studies (≥2 weeks) are needed for tumor growth and survival endpoints [6] [4].
Correlation Analysis: Examine relationships between MCP-1 reduction (plasma or tissue levels) and efficacy endpoints. In breast cancer models, plasma MCP-1 levels highly correlate with tumor volume (P<0.05), providing a potential biomarker for treatment response [6].
Microenvironment Assessment: Comprehensive evaluation should include analysis of immune cell populations within tumors, particularly CD68+ or F4/80+ macrophages and their polarization states (CD206+ for M2) [6] [4].
The following diagram illustrates the key parameters to assess when evaluating this compound efficacy in cancer models:
Figure 3: Key assessment parameters for evaluating this compound efficacy in cancer models.
This compound represents a promising therapeutic approach for cancer treatment through its unique mechanism of targeting the tumor microenvironment rather than directly targeting cancer cells. The comprehensive protocols outlined here provide researchers with standardized methods for evaluating this compound's efficacy across various experimental systems. The consistent demonstration of this compound's ability to reduce tumor progression, macrophage infiltration, and associated inflammation across multiple cancer models highlights its potential as either a standalone therapy or combination agent.
Future research directions should focus on combination strategies with conventional chemotherapeutics and immunotherapies, where this compound's microenvironment-modulating effects may enhance overall treatment efficacy. Additionally, further exploration of its effects on K-Ras signaling and FABP4 modulation may reveal new applications in difficult-to-treat cancers. The established safety profile of this compound in human trials for other indications potentially accelerates its translation to oncology applications, making it an attractive candidate for drug repurposing initiatives.
| Aspect | In Vivo (Rodent) Administration | In Vitro Administration |
|---|---|---|
| Administration Route | Oral (gastric gavage) [1] [2] | Added directly to cell culture medium [3] [4] |
| Formulation & Vehicle | Suspension in 0.5% methylcellulose (MTC) aqueous solution [1] [2] [3] | Dissolved in DMSO as a stock solution, then diluted in culture medium [3] |
| Typical Dosage/Concentration | 100 mg/kg, twice a day [1] [2] | 10 - 500 µM (common range: 100 - 300 µM) [2] [3] [4] |
| Key Pharmacokinetic Data | - Half-life: ~9 hours [1] [2]
Here are detailed methodologies for key experiments involving bindarit administration:
This protocol is used to study this compound's effect on vascular restenosis after injury [2].
This protocol is used to study this compound's molecular mechanism in cell culture [3] [4].
This compound's primary anti-inflammatory effect is through selective inhibition of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) synthesis. Research shows it achieves this by modulating specific intracellular signaling pathways and targets [5] [4].
The following diagram illustrates the key cellular signaling pathways modulated by this compound in inflamed monocytic cells.
As the diagram shows, this compound exerts its effects through two primary mechanisms:
This compound (2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid) is a synthetic indazolic derivative with potent anti-inflammatory properties that specifically targets monocyte-driven inflammatory processes. This small molecule inhibitor has gained significant attention in biomedical research due to its selective inhibition of a subfamily of CC chemokines, primarily monocyte chemoattractant protein-1 (MCP-1/CCL2), along with MCP-3/CCL7 and MCP-2/CCL8 [1] [2]. Unlike broad immunosuppressants, this compound does not affect arachidonic acid metabolism or produce generalized immunosuppression, making it an attractive candidate for targeted therapeutic interventions in various inflammatory diseases, autoimmune disorders, and cancer models where monocyte recruitment plays a pathogenic role [1] [3].
The primary mechanism of action of this compound involves the suppression of CCL2 synthesis at the transcriptional level through inhibition of the NF-κB pathway, specifically by interfering with p65 and p65/p50-mediated CCL2 promoter activation [2] [4]. Additionally, recent research has revealed that this compound acts as a modulator of fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets in human monocytic cells [2]. This interaction involves direct binding to FABP4, promoting its nuclear localization and subsequently impacting peroxisome proliferator-activated receptor γ (PPARγ) and LPS-dependent kinase signaling, which contributes to its immunomodulatory effects [2].
This compound has demonstrated efficacy across a wide spectrum of disease models, particularly those characterized by excessive monocyte infiltration and inflammatory pathology. The table below summarizes key experimental findings from preclinical studies investigating this compound's therapeutic effects:
Table 1: Therapeutic Effects of this compound in Preclinical Disease Models
| Disease Model | Experimental System | Key Findings | Proposed Mechanism | Citation |
|---|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 mice | Significant clinical improvement; reduced incidence and delayed onset; signs of disease reversal | Suppression of CCL2 in neurovascular unit cells (astrocytes, microglia, BMEC) | [5] |
| Alphavirus-Induced Arthritis (CHIKV) | C57BL/6 mice infected with CHIKV | Reduced bone loss and cellular infiltration in joints; decreased RANKL/OPG ratio | Inhibition of MCP-mediated monocyte recruitment and osteoclastogenesis | [6] |
| Diabetes-Associated Periodontitis | db/db mice with ligature-induced periodontitis | Reduced alveolar bone loss and increased periodontal epithelial thickness | Suppression of proinflammatory monocyte infiltration and macrophage polarization changes | [7] |
| Vascular Neointima Formation | Rat carotid artery balloon angioplasty; apoE−/− mice | 39-47% reduction in neointima formation; reduced VSMC proliferation and migration | Inhibition of MCP-1 production and macrophage accumulation | [1] |
| Subarachnoid Hemorrhage | Mouse model of SAH | Attenuated neuroinflammation and improved neurological function | Regulation of CCL2/CCR2/NF-κB pathway; microglia polarization | [8] |
| Prostate and Breast Cancer | PC-3M-Luc2 xenograft; 4T1-Luc syngeneic mice | Impaired metastatic disease and primary tumor growth; reduced TAM and MDSC infiltration | Modulation of TGF-β and AKT signaling; enhanced IκB-α expression | [3] |
| Acute Kidney Injury | LPS-induced AKI in mice | Anti-inflammatory and renoprotective effects when administered post-injury | Reduction of CCL2 expression in splenic macrophages | [9] |
The pharmacokinetic properties of this compound make it particularly suitable for research applications. Studies in rodents demonstrate that this compound is well-absorbed following oral administration, with a mean half-life of approximately 9 hours [1]. At standard research dose regimens (100-200 mg/kg/day), this compound achieves plasma levels in the range of 150-450 μM, effectively covering the IC₅₀ values observed in various experimental systems [1]. The compound has shown an favorable safety profile in phase II clinical trials for diabetic nephropathy and lupus nephritis, with researchers tolerating doses up to 2400 mg per day for periods up to 6 months [7] [4].
Table 2: Effective Concentrations and Dosages of this compound Across Experimental Systems
| Experimental System | Concentration/Dosage | Treatment Duration | Outcome Measures | Citation |
|---|---|---|---|---|
| In vitro (cell cultures) | 10-300 μM (IC₅₀ ~250 μM) | 4-48 hours (depending on assay) | CCL2 reduction: 50-70%; Cell proliferation/migration: 30-60% inhibition | [1] [2] |
| In vivo (rodent models) | 70-200 mg/kg/day (oral) | 2 days to 4 weeks (depending on model) | Disease severity: 40-60% reduction; Inflammatory markers: 50-70% reduction | [5] [6] [7] |
| Clinical trials (human) | 1200-2400 mg/day (oral) | Up to 6 months | Well-tolerated; significant reduction in urinary MCP-1 and albumin excretion | [1] [4] |
Protocol 1: this compound Treatment of Human Monocytic Cells
This protocol details the methodology for evaluating this compound's effects on monocyte chemotactic protein expression and migration potential using human monocytic cell lines (e.g., MonoMac-6, THP-1, or U937 cells).
Cell Culture and Maintenance:
This compound Preparation and Treatment:
Assessment of Inflammatory Mediators:
Migration Assay (Modified Boyden Chamber):
Protocol 2: this compound Administration in Rodent Inflammation Models
This protocol describes the systematic evaluation of this compound in rodent models of inflammatory diseases, with specific reference to experimental autoimmune encephalomyelitis (EAE) and viral arthritis models.
This compound Formulation for Animal Studies:
EAE Induction and Assessment:
CHIKV-Induced Arthritis Model:
Tissue Collection and Analysis:
The therapeutic effects of this compound are mediated through multiple interconnected signaling pathways that regulate inflammatory responses, particularly those involved in monocyte recruitment and activation. The diagram below illustrates the key molecular mechanisms of this compound action:
Diagram 1: Molecular Mechanisms of this compound Action in Inflammatory Pathways
The primary anti-inflammatory mechanism of this compound involves direct inhibition of the NF-κB signaling pathway, resulting in reduced transcription of monocyte chemoattractant proteins (MCPs), particularly MCP-1/CCL2 [5] [2] [4]. This inhibition subsequently leads to decreased monocyte recruitment and macrophage accumulation at inflammatory sites. Additionally, this compound directly affects vascular smooth muscle cell (VSMC) proliferation and migration, which contributes to its beneficial effects in vascular injury models [1].
The secondary immunomodulatory mechanisms involve this compound's interaction with fatty acid-binding protein 4 (FABP4), where it directly binds to this lipid chaperone and promotes its nuclear localization [2]. This interaction modulates PPARγ activity and influences IL-8 expression, creating a more complex immunoregulatory profile that contributes to inflammation resolution and overall disease amelioration [2].
While this compound represents a valuable research tool for studying monocyte-related inflammatory processes, several technical considerations should be noted:
This compound serves as a potent and specific inhibitor of monocyte recruitment with demonstrated efficacy across diverse experimental models of inflammatory disease, autoimmunity, cancer, and vascular pathology. Its well-characterized safety profile in human trials [7] [4] and dual mechanisms of action—both through direct CCL2 suppression and FABP4 modulation—make it a valuable research tool for investigating monocyte-driven disease processes and a promising candidate for therapeutic development. The protocols outlined in this document provide comprehensive methodologies for utilizing this compound in both basic and translational research settings.
This document provides a detailed methodology for the formulation, characterization, and in vivo application of Bindarit-encapsulated Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (BN NP) embedded in a thermosensitive Pluronic F127 hydrogel. The system is designed for the local, sustained delivery of this compound, a selective inhibitor of MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7, to prevent venous neointimal hyperplasia (VNH) and venous stenosis (VS) following percutaneous transluminal angioplasty (PTA) [1].
VNH, a major cause of vascular access failure in hemodialysis patients, is driven by inflammatory monocyte and macrophage recruitment to the injured vessel wall. This process is primarily mediated by the monocyte chemoattractant protein (MCP) family of chemokines [1]. This compound acts as an oral anti-inflammatory agent that selectively inhibits the production of MCP-1, MCP-2, and MCP-3, thereby reducing the recruitment of monocytes and macrophages without broad immunosuppression [1] [2]. Local adventitial delivery via nanoparticles and hydrogel provides sustained drug release at the injury site, maximizing therapeutic efficacy and minimizing systemic exposure [1].
The following diagram illustrates the multi-step mechanism from vascular injury to the therapeutic action of BN NPs.
The table below summarizes the key characteristics of the prepared BN NP formulation as reported in the literature [1].
Table 1: Characterization of this compound-Loaded PLGA Nanoparticles (BN NP)
| Parameter | Method | Result/Value |
|---|---|---|
| Polymer | Material | PLGA |
| Encapsulated Drug | Material | This compound |
| Delivery Matrix | Material | Pluronic F127 Thermogel |
| Nanoparticle Morphology | Scanning Electron Microscopy (SEM) | Spherical particles |
| Mean Particle Size | Dynamic Light Scattering (DLS) | Comparable to control (NP C) |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Not specified, but no significant difference from NP C |
| Zeta Potential | Dynamic Light Scattering (DLS) | Not specified, but no significant difference from NP C |
| Storage Modulus (G') | Rheometry | Comparable to control (NP C) |
| Drug Release Kinetics | LC-MS/MS | Significantly increased sustained release from BN NP vs. control over 21 days |
| *In Vivo* Dosage (Mouse) | Method | 30-μM this compound equivalent in 20% Pluronic F127 |
This protocol describes the encapsulation of this compound into PLGA nanoparticles using an interfacial deposition method [1].
I. Materials
II. Equipment
III. Step-by-Step Procedure
This protocol details the incorporation of the lyophilized BN NP into a Pluronic F127 hydrogel for application [1].
I. Materials
II. Equipment
III. Step-by-Step Procedure
This protocol covers the application of the BN NP formulation in a preclinical model of vascular injury [1].
I. Animal Model
II. Administration Procedure
III. Post-Treatment Analysis (Typical Endpoints)
The experimental workflow for the synthesis, application, and analysis is outlined in the following diagram.
The adventitial delivery of BN NP represents a promising, targeted approach to mitigate VNH. Its efficacy is linked to the significant reduction of key chemokines and subsequent macrophage-driven inflammation [1]. The PLGA-based nanoparticle system is a well-established platform for drug delivery, and its application here highlights its versatility beyond oncology, extending to cardiovascular disease and fibrosis [3] [2] [4]. Future work may focus on further optimizing the release profile, exploring additional targeting moieties, and assessing the system's efficacy in larger animal models as a step toward clinical translation. The platform's potential could also be explored in other inflammatory and fibrotic conditions where MCP proteins play a critical role [2] [5].
Obesity and its related metabolic complications represent a global health challenge characterized by chronic low-grade inflammation that contributes to the pathogenesis of conditions such as insulin resistance, fatty liver disease, and atherosclerosis [1] [2]. This compound (2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid) is an indazolic derivative with recognized anti-inflammatory properties that have shown promise in addressing the inflammatory components of obesity-related diseases [3] [4]. Unlike conventional anti-obesity medications that primarily suppress appetite or inhibit fat absorption, this compound targets the inflammatory cascade at the molecular level, offering a novel approach to managing obesity-related conditions [1] [2].
The therapeutic potential of this compound stems from its ability to selectively inhibit the synthesis of monocyte chemoattractant proteins (MCPs), particularly MCP-1/CCL2, MCP-3/CCL7, and MCP-2/CCL8 [5] [4]. MCP-1/CCL2 plays a pivotal role in recruiting monocytes to sites of inflammation, including adipose tissue, liver, and vascular walls—key tissues affected in obesity-related diseases [1] [6]. Additionally, recent research has revealed that this compound can modulate fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways [7]. This dual mechanism of action positions this compound as a promising candidate for addressing multiple pathological aspects of obesity-related diseases.
Chemokine Inhibition: this compound selectively suppresses the transcription and synthesis of a subfamily of CC chemokines, primarily MCP-1/CCL2, without affecting other chemokines or cytokines [5] [4]. This specific inhibition disrupts the monocyte recruitment cascade that drives chronic inflammation in obese adipose tissue.
NF-κB Pathway Modulation: this compound specifically inhibits p65 and p65/p50-mediated MCP-1 promoter activation through interference with the NF-κB signaling pathway, a key regulator of inflammatory gene expression [7].
FABP4 Interaction: this compound physically interacts with fatty acid-binding protein 4 (FABP4), displacing fatty acids with Kᵢ values of 19 ± 3 μM for oleic acid and 60 ± 17 μM for arachidonic acid [7]. This interaction promotes nuclear translocation of FABP4 and impacts PPARγ signaling, contributing to its immunomodulatory effects.
Kinase Signaling Effects: In LPS-stimulated monocytic cells, this compound increases activation of p38α MAPK while having minimal effects on other kinases such as AKT-2, suggesting involvement in specific inflammatory signaling pathways [7].
Table 1: Key Molecular Targets of this compound in Obesity-Related Diseases
| Target | Effect of this compound | Functional Consequence | Experimental Evidence |
|---|---|---|---|
| MCP-1/CCL2 | Selective inhibition of synthesis | Reduced monocyte infiltration into adipose tissue, liver, and vessels | In vitro and in vivo models of obesity, diabetes [1] [4] |
| MCP-3/CCL7 | Selective inhibition of synthesis | Impaired monocyte recruitment to inflammatory sites | Experimental models of nephritis and inflammation [5] [4] |
| FABP4 | Direct binding and nuclear translocation | Altered lipid mediator signaling and PPARγ modulation | Competitive binding assays, docking studies [7] |
| NF-κB signaling | Inhibition of p65/p50-mediated transcription | Reduced expression of pro-inflammatory genes | Luciferase reporter assays [7] |
The efficacy of this compound has been evaluated in various preclinical models of obesity-related diseases. In high-fat-diet-induced obese mice, oral administration of laminarin-modified this compound nanoparticles (LApBIN) at a dose of 100 mg/kg once every 3 days successfully prevented weight gain, insulin resistance, fatty liver development, and atherosclerosis [1] [8]. This targeted delivery approach enhanced this compound's bioavailability and enabled specific delivery to multiple obesity-related lesions via monocyte-mediated transportation, resulting in significant suppression of local inflammation in adipose tissue, liver, and atherosclerotic plaques [1].
In studies examining vascular complications, this compound administration (100 mg/kg twice daily) significantly reduced neointima formation by 39% in rat carotid artery balloon angioplasty models and by 47% in hypercholesterolemic apoE⁻/⁻ mice following carotid injury [5]. These effects were associated with reduced numbers of proliferating cells in both medial (54% reduction) and neointimal (30% reduction) areas at day 7 post-injury, demonstrating potent anti-proliferative effects in vascular tissues [5].
Research has demonstrated this compound's favorable effects on key metabolic parameters. The drug has been shown to actively reduce triglyceride levels, cholesterol, and glucose in experimental models, addressing multiple components of metabolic syndrome [1] [8]. In renal complications relevant to obesity, this compound treatment significantly reduced urinary albumin excretion and MCP-1 levels in patients with type 2 diabetes and lupus nephritis during phase II clinical trials, highlighting its potential for managing obesity-related renal dysfunction [4].
Table 2: Efficacy of this compound in Preclinical Models of Obesity-Related Diseases
| Disease Model | Dose Regimen | Treatment Duration | Key Outcomes | Reference |
|---|---|---|---|---|
| High-fat-diet-induced obesity (mice) | 100 mg/kg LApBIN once every 3 days | Not specified | Prevention of weight gain, insulin resistance, fatty liver, atherosclerosis | [1] [8] |
| Carotid artery balloon angioplasty (rat) | 100 mg/kg twice daily (200 mg/kg/day) | 14 days | 39% reduction in neointima formation; 54% and 30% reduction in medial and neointimal proliferating cells | [5] |
| Wire-induced carotid injury (apoE⁻/⁻ mice) | 100 mg/kg twice daily | 28 days | 47% inhibition of neointima formation; 66% reduction in macrophage content | [5] |
| Diabetic nephropathy (clinical trial) | Not specified | Phase II completed | Significant reduction in urinary MCP-1 and albumin excretion | [4] |
| LPS-stimulated human monocytic cells (in vitro) | 300 μM | 20 hours | 3-fold inhibition of MCP-1 production; 1.5-fold increase in IL-8 | [7] |
Diagram 1: this compound's molecular mechanisms in obesity-related inflammation. This compound targets multiple pathways including MCP-1 synthesis inhibition, FABP4 binding and modulation, and NF-κB pathway suppression, collectively reducing chronic inflammation that drives metabolic diseases.
Diagram 2: Experimental workflow for developing and evaluating laminarin-modified this compound nanoparticles (LApBIN). The process begins with computational design, proceeds through nanoparticle formulation and characterization, and culminates in comprehensive in vitro and in vivo biological assessment.
This compound presents several promising research applications in the context of obesity-related diseases:
Mechanistic Studies of Adipose Tissue Inflammation: this compound serves as a valuable tool compound for investigating the role of MCP-1/CCL2 in the crosstalk between adipocytes and immune cells within the obese adipose tissue microenvironment [6]. Its specific mechanism allows researchers to dissect this particular inflammatory pathway from other contributing factors.
Combination Therapy Development: Given its unique anti-inflammatory profile, this compound represents an attractive candidate for combination regimens with existing metabolic agents such as GLP-1 receptor agonists or insulin sensitizers [2]. Research can explore potential synergistic effects between inflammation-targeted and metabolism-focused therapies.
Targeted Drug Delivery Systems: The successful development of laminarin-modified this compound nanoparticles demonstrates the potential for advanced formulation strategies to enhance therapeutic efficacy while reducing dosing frequency and potential side effects [1]. This approach can be extended to other inflammatory conditions beyond obesity-related diseases.
While this compound shows considerable promise in preclinical studies, several considerations should be addressed in research planning:
Bioavailability Challenges: Plain this compound suffers from low solubility and poor oral bioavailability, necessitating high doses (around 200 mg/kg) for efficacy in non-formulated approaches [1]. This limitation underscores the importance of developing advanced delivery systems like LApBIN to improve its pharmacokinetic profile.
Species-Specific Responses: Researchers should note that this compound's IC₅₀ for MCP-1 inhibition in human monocytic cells (250 ± 60 μM) [7] may differ from responses in animal models, requiring careful dose calibration when translating findings across species.
Off-Target Effects: Although this compound is considered selective for the MCP subfamily of chemokines, studies have reported its ability to differentially regulate various cytokines—inhibiting MCP-1 while enhancing IL-8 production in certain experimental conditions [7]. These nuanced effects should be considered in experimental design and data interpretation.
This compound represents a promising therapeutic approach for addressing the inflammatory underpinnings of obesity-related diseases. Its dual mechanisms of action—selective inhibition of MCP synthesis and modulation of FABP4 signaling—position it uniquely in the landscape of metabolic disease research. The development of advanced delivery systems such as laminarin-modified nanoparticles further enhances its potential by improving targeting capability to multiple disease sites and reducing dosing requirements.
These application notes and detailed protocols provide researchers with comprehensive methodological guidance for investigating this compound in various experimental models of obesity-related diseases. The structured data presentation, standardized protocols, and visual workflow representations aim to facilitate rigorous and reproducible research in this emerging field, potentially accelerating the translation of these findings into novel therapeutic strategies for managing obesity and its metabolic complications.
| Cell Type | Concentration Range | Common Working Concentration | Primary Assay/Effect | Incubation Time | Citations |
|---|---|---|---|---|---|
| Vascular Smooth Muscle Cells (Rat, Human) | 10 - 300 µM | 100 µM, 300 µM | Inhibition of proliferation & migration; Phenotypic modulation | 48 hours | [1] [2] |
| Human Monocytic Cells (MonoMac-6) | 100 - 500 µM | 300 µM | Inhibition of MCP-1 release; Modulation of IL-8 and FABP4 | 20 hours | [3] |
| Endothelial Cells (C166 mouse line) | Information redacted | Information redacted | Protection from ER stress-induced apoptosis | Information redacted | [4] |
| ATDC5 Chondrocytes (Mouse) | 40 µM | 40 µM | Inhibition of MCPs; Reduction of hyperglycemia-induced catabolic effects | 5 days | [5] |
Here are detailed methodologies for key experiments involving bindarit treatment in vascular and monocytic cell models.
This protocol is widely used to study this compound's effects on neointima formation, a key process in vascular restenosis.
Cell Culture:
Cell Quiescence:
This compound Treatment:
Proliferation Assay (MTT Method):
Migration Assay (Boyden Chamber):
This protocol outlines how this compound differentially regulates chemokine production in immune cells.
Cell Culture:
This compound Treatment and Stimulation:
Analysis of Effects:
This compound exerts its effects through multiple pathways, and its mechanism can vary by cell type. The diagram below illustrates the key signaling pathways involved.
The experimental workflow for treating cells with this compound generally follows a standardized sequence, as shown below.
I hope these detailed application notes and protocols assist in your research. The field continues to evolve, particularly with the recent discovery of its role in inducing PRMT7 [4], which may open up new avenues of investigation.
Bindarit is a poorly water-soluble drug, with a predicted solubility of 0.0144 mg/mL [1]. This low solubility and related poor oral bioavailability lead to nonspecific distribution in vivo and require high doses to achieve therapeutic effects, which increases the risk of side effects [2]. Overcoming this limitation is crucial for effective drug development.
Researchers have developed advanced formulation strategies to improve this compound's solubility and targeting. The table below summarizes a proven nanoparticle-based approach.
| Strategy | Formulation Composition | Key Findings & Outcomes | Performance & Quantitative Data |
|---|
| Nanoparticle Delivery System [2] | this compound-loaded nanoparticles coated with Laminarin (LApBIN). | Laminarin enables targeted delivery to monocytes, which transport the drug to inflamed tissues associated with obesity-related diseases. | Drug Loading: ~30% (w/w) in LApBIN [2]. Therapeutic Efficacy: Effective prevention of high-fat-diet-induced obesity, insulin resistance, fatty liver, and atherosclerosis at a low dose (100 mg/kg once every 3 days) [2]. | | Eutectic Mixtures (Conceptual) [3] | A co-crystal or eutectic mixture with a coformer (e.g., Adenine Phosphate). | While studied for other insoluble drugs, this strategy has been shown to significantly enhance solubility and dissolution performance and represents a viable approach for this compound [3]. | For other tumor-associated enzyme inhibitors, eutectic mixtures demonstrated enhanced solubility and superior dissolution performance compared to the pure drug [3]. |
Here is a detailed methodology for preparing the targeted this compound nanoparticles (LApBIN) as described in the literature [2].
The following diagram illustrates the preparation workflow and mechanism of the targeted delivery system:
Q1: What is the primary mechanism of action of this compound? A1: this compound is a selective inhibitor of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) synthesis [4] [1]. It also interacts with Fatty Acid-Binding Protein 4 (FABP4), a lipid chaperone that modulates inflammatory pathways in monocytic cells [5].
Q2: Besides solubility, what other pharmacokinetic challenges does this compound present? A2: In addition to low solubility, this compound suffers from poor oral bioavailability and nonspecific distribution in vivo [2]. The nanoparticle strategy described above simultaneously addresses all three issues by improving solubility, enhancing absorption, and enabling targeted delivery.
Q3: Are there computational methods to support formulation development? A3: Yes. Computer simulation (from atomic to mesoscale) can be applied to design nanoparticles by calculating interaction energies between drugs and polymers. Machine learning models are also emerging as powerful tools for predicting and optimizing drug solubility in various solvents [6].
The table below summarizes two key Bindarit nanoparticle delivery systems documented in recent literature, highlighting their distinct designs and applications.
| System Name | Nanoparticle Core | Coating/ Matrix | Administration Route | Primary Application & Target | Key Experimental Findings |
|---|
| LApBIN (Laminarin-modified this compound nanoparticles) [1] [2] | this compound + Polyethyleneimine (PEI) [1] | Laminarin (LAM) [1] | Oral [1] [2] | Multiple Obesity-Related Diseases: Inflamed adipose tissue, fatty liver, atherosclerotic plaques via monocyte-mediated delivery [1] [2] | • Hydrodynamic radius: ~10.4 nm (pBIN), increased after LAM coating (LApBIN) [1]. • Prevented HFD-induced obesity, insulin resistance, fatty liver, and atherosclerosis in mice with low-dose BIN (100 mg/kg once every 3 days) [1]. | | BN NP (this compound-encapsulated nanoparticles) [3] [4] [5] | this compound + Poly(lactic-co-glycolic acid) (PLGA) [3] | Pluronic F127 Thermogel [3] | Adventitial (Local) [3] | Venous Neointimal Hyperplasia (VNH) and Stenosis (VS) post-angioplasty in a murine model [3] | • Particle size: ~939-1012 nm [3] [5]. • Sustained drug release over 21 days in vitro [3]. • Reduced MCP-1, -2, -3 gene/protein levels, venous fibrosis, and improved vessel patency [3]. |
Here are the detailed methodologies and key quantitative data for preparing and characterizing these nanoparticle systems.
This protocol describes a computer-simulation-guided method for creating targeted, oral this compound nanoparticles [1] [2].
This protocol is for creating larger, locally delivered PLGA nanoparticles embedded in a thermosensitive hydrogel [3].
The table below presents key characterization data for the two systems, which should be used as benchmarks.
| Parameter | LApBIN System [1] | BN NP (PLGA) System [3] [5] |
|---|---|---|
| Particle Size | ~10.4 nm (pBIN core); increases with LAM coating [1] | ~939 - 1012 nm [3] [5] |
| Zeta Potential | Significantly lowered after LAM coating [1] | Not explicitly stated |
| Drug Release Profile | Not significantly affected by LAM adsorption [1] | Sustained release demonstrated over 21 days in vitro [3] |
| Key Characterization Techniques | TEM, DLS, FT-IR, ITC [1] | Scanning Electron Microscopy (SEM), DLS, Rheology, LC-MS/MS [3] |
The following diagrams illustrate the preparation workflow and the mechanism of action for the LApBIN system, which involves a more complex targeting strategy.
Diagram 1: LApBIN Preparation and Experimental Workflow
Diagram 2: LApBIN Monocyte-Mediated Targeting Mechanism
Q1: My nanoparticles are aggregating or have an inconsistent size. What could be wrong?
Q2: I am not observing the expected therapeutic effect in my animal model. How can I troubleshoot this?
Q3: What are the critical formulation factors for achieving monocyte-mediated targeting with the oral system?
Q4: How can I ensure sustained release from the PLGA thermogel system?
The table below summarizes effective this compound dosing parameters from various animal studies. This data can serve as a starting point for your experiments.
| Experimental Model | Dosage | Frequency | Route | Duration | Key Findings & Context |
|---|---|---|---|---|---|
| Neonatal Hydrocephalus (Mouse) [1] | 100 mg/kg | Once daily | Subcutaneous | P4 through P7 (4 days) | Improved cortical development, myelination; reduced neuroinflammation. |
| Myocardial Infarction (Mouse) [2] | 20 mg/kg | Twice daily | Intraperitoneal | 3 days pre-MI to 7 days post-MI (10 days total) | Enhanced cardiac repair, suppressed ER stress. Dosing started pre-conditioning. |
| Lupus Nephritis (Mouse) [3] | 50 mg/kg | Once daily | Oral administration | 4, 6, or 8 months | Delayed proteinuria onset, protected renal function. Long-term maintenance dosing. |
| EAE & LPS-induced Neuroinflammation (Mouse) [4] | 100 mg/kg | Twice daily | Oral administration (via gastric gavage) | Up to 26 days (EAE) or single LPS challenge | Prevented and reversed EAE clinical signs; suppressed CCL2 in vivo. |
To ensure reproducibility, here are the methodologies for preparing and administering this compound based on the cited studies.
This protocol is adapted from the neonatal hydrocephalus study [1].
This protocol is based on the myocardial infarction (MI) study [2].
This protocol is common in chronic studies like lupus nephritis and EAE [4] [3].
The following diagram outlines a logical workflow to guide your process of optimizing a this compound dosing regimen, from literature review to in vivo testing.
Understanding this compound's multifaceted mechanisms is crucial for interpreting dosing outcomes. It primarily acts as a selective inhibitor of the monocyte chemoattractant protein (MCP) family, including CCL2, CCL7, and CCL8 [3]. The following diagram illustrates its core molecular pathways.
Q1: What is the most critical factor to consider when moving from an in vitro to an in vivo dosing regimen? The half-life of the drug in vivo. While high concentrations (e.g., 300 µM) are used in cell cultures with prolonged exposure [4] [5], this must be translated into a dosing frequency in animals that maintains effective plasma and tissue levels. The use of twice-daily dosing in several studies [4] [2] suggests that a single daily dose may not provide continuous 24-hour coverage of the intended molecular target.
Q2: My experimental model involves chronic disease progression. Should I use a preventative or therapeutic dosing schedule? This depends entirely on your research question. Both approaches are validated. For instance, this compound was effective when administered before disease induction in the MI model (preventative) [2] and after symptom onset in the EAE model (therapeutic) [4]. Define whether you are testing prophylaxis or treatment.
Q3: The chosen vehicle (e.g., DMSO) is causing side effects in my animals. What should I do? This is a common issue. As noted in the neonatal hydrocephalus study, you can switch vehicles. They successfully changed from an ethanol-based vehicle to 10% DMSO in corn oil to avoid dermatitis [1]. Always test the tolerability of your vehicle control group independently.
The table below summarizes standardized vehicle formulations for Bindarit administration from recent studies.
| Administration Route | Vehicle Composition | Final Concentration / Dosage | Study Context / Model |
|---|
| Subcutaneous Injection [1] | • 100 mg/mL this compound in DMSO, then diluted in 90% corn oil. • Alternative: 20 mg/mL in ethanol, then diluted in 5% Tween 80 + 5% PEG 400. | 100 mg/kg (daily) | Neonatal hydrocephalus mouse model | | Oral Administration [2] [3] | Suspension in 0.5% Carboxymethylcellulose (CMC) | 50 - 100 mg/kg (daily) | Diabetes-associated periodontitis; TNBS-induced colitis mouse models | | Adventitial Delivery [4] | Encapsulated in PLGA nanoparticles, then embedded in 20% Pluronic F127 thermosensitive hydrogel. | 30 μM this compound equivalent (single dose) | Murine model of venous stenosis following angioplasty | | In Vitro (Cell Culture) [5] [6] | Dissolved in culture medium (pre-treatment) | 30 - 500 μM (common range: 250-300 μM) | Human monocytic cells; primary mixed neural cultures |
For a typical oral administration protocol in mice, as used in the periodontitis study [2], you would follow these steps:
The following diagram illustrates the decision-making workflow for selecting and troubleshooting a this compound vehicle, based on the application data.
The table below summarizes key information about this compound based on the gathered research.
| Attribute | Description |
|---|---|
| Chemical Description | 2-methyl-2-[(1-[phenylmethyl]-1H-indazol-3yl)methoxy]propanoic acid; an indazolic derivative [1] [2] |
| Primary Known Mechanism | Selective inhibition of the classical NF-κB pathway, reducing IκBα and p65 phosphorylation, nuclear translocation, and DNA binding of specific NF-κB dimers [1] |
| Key Molecular Targets | Selective inhibition of monocyte chemoattractant proteins (MCPs): MCP-1/CCL2, MCP-3/CCL7, MCP-2/CCL8; and IL-12β/p40 [1] [2] |
| Reported In Vivo Dosing | 200 mg/kg/day (oral administration in rat and mouse models) [2] |
| Reported In Vitro Concentrations | 10 - 300 µM (effective at inhibiting MCP-1 synthesis in human monocytes and endothelial cells) [2] |
| Solubility & Vehicle | Suspended in 0.5% methylcellulose aqueous solution for in vivo studies [2] |
Here are detailed methodologies for key cell-based experiments to study this compound's effects, as cited in the literature.
This protocol is used to evaluate this compound's specific effect on the mRNA expression of inflammatory cytokines like MCP-1 and IL-12β/p40 [1].
This suite of assays is used to investigate this compound's direct effects on VSMC proliferation and migration, processes relevant to vascular disease [2].
Proliferation Assay (MTT)
Chemotactic Migration Assay (Modified Boyden Chamber)
Enzyme-Linked Immunosorbent Assay (ELISA) for MCP-1 Protein
The following diagram illustrates the molecular mechanism of this compound as described in the research.
The search results indicate that while this compound's mechanism is well-studied, its tissue-specific delivery remains a nascent field. Advancing this area is crucial for improving therapeutic efficacy and reducing systemic side effects.
FAQ 1: What are the main pharmacokinetic limitations of Bindarit? this compound is a small, synthetic indazole derivative with low molecular weight. Its main pharmacokinetic (PK) challenges include:
FAQ 2: What are the primary formulation strategies to improve this compound's pharmacokinetics? The most advanced strategy is its encapsulation into nanocarriers, which enhances its delivery and release profile. The table below summarizes a successfully developed nanoparticle formulation.
Table 1: Characteristics of this compound-Loaded PLGA Nanoparticles (BN NP)
| Parameter | Description | Significance / Outcome |
|---|---|---|
| Formulation Composition | Poly (lactic-co-glycolic acid) (PLGA) nanoparticles embedded in thermosensitive Pluronic F127 hydrogel [3]. | Provides a biocompatible, controlled-release depot system for localized or sustained delivery. |
| Particle Size & Morphology | Spherical nanoparticles; precise size can be characterized by Dynamic Light Scattering (DLS) and Scanning Electron Microscope (SEM) [3]. | The small, uniform size is crucial for effective drug delivery and distribution. |
| Drug Release Kinetics | Sustained release profile demonstrated via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) over 21 days [3]. | Addresses the rapid metabolism issue by maintaining therapeutic drug levels over an extended period. |
| In Vivo Efficacy | Adventitial administration in a murine model showed reduced venous neointimal hyperplasia and improved vessel patency [3]. | Confirms the formulation's biological activity and therapeutic potential in a disease-relevant model. |
FAQ 3: What are the standard in vivo administration protocols for this compound in preclinical research? For basic research, this compound is often administered systemically. The following table outlines a common protocol used in rodent studies.
Table 2: Example of a Standard Preclinical Dosing Protocol for this compound
| Parameter | Details |
|---|---|
| Dosage | 100 mg/kg of body weight [1] [4]. |
| Route of Administration | Subcutaneous (s.c.) injection [1] or oral gavage [4]. |
| Dosing Vehicle | Ethanol or DMSO, further diluted in a solution like 5% Tween 80/5% polyethylene glycol 400, or in corn oil [1]. |
| Dosing Schedule | Typically administered daily over several days (e.g., from postnatal day 4 to 7 in a neonatal mouse model) [1]. |
FAQ 4: What is this compound's primary mechanism of action? this compound is a selective inhibitor of the synthesis of monocyte chemoattractant proteins (MCPs), particularly MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7 [5] [4] [6]. It achieves this by blocking the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation [1] [5]. The diagram below illustrates this signaling pathway and where this compound intervenes.
Diagram: this compound inhibits the NF-κB pathway, reducing MCP-1 synthesis and subsequent inflammatory cascade.
FAQ 5: What is a detailed protocol for preparing and testing this compound-loaded nanoparticles? The following protocol is adapted from a study on preventing venous stenosis [3].
FAQ 6: What are common issues when working with this compound in cell culture?
For researchers aiming to replicate or build upon this strategy, here is a detailed methodology based on the study.
1. Preparation of Bindarit-Loaded Nanoparticles (pBIN)
2. Preparation of Laminarin-Modified Nanoparticles (LApBIN)
3. In Vivo Administration and Evaluation
Based on the scientific principles of this delivery system, here are some anticipated challenges and potential solutions.
| Question / Issue | Possible Cause | Troubleshooting Guide / Solution |
|---|---|---|
| Poor nanoparticle stability or aggregation | Incorrect PEI:BIN ratio; insufficient laminarin coating. | Optimize the self-assembly conditions via dialysis; characterize particle size and zeta potential to confirm successful LAM coating which reduces surface charge [1]. |
| Low cellular uptake by monocytes/macrophages | Ineffective laminarin coating; low Dectin-1 receptor expression on cell model. | Validate LAM functionality with competitive binding assays; confirm Dectin-1 receptor expression on your chosen monocytic cell line (e.g., Raw 264.7 cells) [1]. |
| Inefficient targeted delivery in vivo | Instability in the GI tract; insufficient monocyte-mediated transport. | Use in vivo imaging to track nanoparticle fate; consider the yeast-derived microcapsule system as an alternative oral delivery platform [2]. |
| Inadequate therapeutic outcomes | Low drug loading; premature drug release; off-target effects. | Analyze drug loading and entrapment efficiency; perform in vitro drug release studies; the LApBIN system showed sustained release and altered biodistribution for targeted efficacy [1]. |
To better understand the mechanism and experimental workflow, I have created the following diagrams.
Signaling Pathways and Mechanisms of Action
Experimental Workflow for LApBIN Delivery System
A newer platform called GEMINI (Genetically Encoded Multifunctional Integrated Nanovesicles) uses synthetic biology to engineer extracellular vesicles (EVs) for targeted drug delivery [3]. This approach genetically engineers "producer" cells to create EVs with specific surface targeting features and pre-loaded cargo. While not yet reported for this compound, it represents a potential future alternative to the laminarin-based system for targeted delivery to difficult-to-transfect cells like T cells [3].
| Feature | AR-C155858 | Bindarit |
|---|---|---|
| Primary Target(s) | MCT1, MCT2 [1] [2] | MCT4 [3] [4] |
| Inhibition Potency | MCT1 Ki = ~2.3 nM; MCT2 Ki = <10 nM [2] | Information on precise inhibition constants (Ki/IC50) for MCT4 is not fully established in the available literature [3]. |
| Mechanism of Action | Potent, specific inhibition of transporter activity [5] [1] | Reported to be a non-competitive inhibitor of MCT4 [4] |
| Selectivity | Does not inhibit MCT4 [1] [2] | Selective for MCT4 over MCT1 [3] [4] |
| Known Other Activities | Originally identified for immunosuppressive effects [1] | Known inhibitor of monocyte chemotactic proteins (MCP-1/CCL2, MCP-3/CCL7, MCP-2/CCL8) [6] [7] |
| Key Research Applications | Probing roles of MCT1/MCT2 in metabolism; cancer research (e.g., lymphoma models); tool compound for AZD3965 development [1] [2] [8] | Studying MCT4 role in highly glycolytic tissues (e.g., muscle, cancer); investigating lactate efflux in metastasis and tumor microenvironment [3] [4] |
The differing actions of these inhibitors are demonstrated through distinct experimental approaches.
A classic method to demonstrate AR-C155858's potency involves measuring lactate uptake in rat erythrocytes, which natively express MCT1.
Evidence for this compound's action on MCT4 comes from in vivo exercise physiology studies in mice, where MCT4 is critical for lactate efflux from glycolytic muscle.
The following diagram illustrates the logical flow of this key experiment:
Bindarit is an inhibitor of monocyte chemoattractant protein-1 (MCP-1/CCL2), a chemokine that plays a key role in recruiting inflammatory cells to sites of injury [1] [2]. The table below summarizes the available preclinical evidence for this compound in a mouse model of lupus.
| Aspect | Findings in NZB/W Mice (Preclinical Model) |
|---|---|
| Mechanism of Action | Selective inhibitor of MCP-1/CCL2 synthesis, reducing mononuclear cell infiltration [1]. |
| Effect on Proteinuria | Delayed onset and reduced severity (e.g., 53% vs. 80% proteinuric mice at 10 months vs. vehicle) [1]. |
| Effect on Renal Function | Significant protection from impairment (e.g., serum BUN 53 +/-5 vs. 140 +/- 37 mg/dl at 10 months) [1]. |
| Effect on Survival | Significantly prolonged survival (e.g., 87% vs. 40% at 10 months) [1]. |
| Key Experimental Finding | Complete prevention of the up-regulation of renal MCP-1 mRNA that occurs during disease progression [1]. |
In contrast to the investigational status of this compound, several therapies are well-established in clinical practice and guidelines for LN. The following table summarizes key approved and recommended options.
| Treatment Category | Example Agents | Key Efficacy Data (vs. Standard of Care) | Clinical Status |
|---|---|---|---|
| Mycophenolic Acid Analogs (MPAAs) | Mycophenolate mofetil (MMF) | Often used as a baseline comparator in trials [3]. | Standard of care [4] [3]. |
| Biologics (anti-BLyS) | Belimumab | Increased complete renal response (CRR); RD: 145.02 more/1000 patients (High-certainty evidence) [3]. | FDA-approved for LN [4] [5]. |
| Calcineurin Inhibitors | Voclosporin | Increased CRR; RD: 281.38 more/1000 patients (High-certainty evidence) [3]. | FDA-approved for LN [4] [3]. |
| Anti-CD20 Monoclonal Antibodies | Obinutuzumab | Increased CRR; RD: 134.23 more/1000 patients (Moderate-certainty evidence) [3]. | Recommended in guidelines [3]. |
Current treatment strategies for lupus nephritis focus on combination regimens. For proliferative LN (Class III/IV), initial (induction) therapy often combines corticosteroids with an immunosuppressive agent like mycophenolate mofetil or cyclophosphamide [4]. For maintenance therapy, mycophenolate mofetil or azathioprine are used [4]. There is also a strong trend toward using glucocorticoid-sparing regimens, leveraging combinations of immunosuppressives and biologics to minimize the significant side effects of long-term steroid use [6].
The foundational evidence for this compound in lupus comes from a specific animal study. The diagram below outlines the key methodological steps from this experiment.
The data indicates that this compound and approved LN therapies work through fundamentally different mechanisms. While current biologics like Belimumab target B-cell pathways, and calcineurin inhibitors like Voclosporin target T-cell activation, this compound aims to modulate the innate immune response by inhibiting monocyte/macrophage recruitment via MCP-1/CCL2 [4] [1].
The critical distinction is that This compound's potential efficacy data comes solely from a 1998 animal study [1], whereas other treatments have robust human clinical trial data supporting their use. There appears to be no published clinical trial evidence for this compound in human lupus nephritis, which is a significant gap in its development pathway. Its investigation in other conditions, like coronary stent restenosis, confirms its activity in humans but does not directly translate to LN efficacy [2].
| Feature | Bindarit (Targeted Agent) | Traditional NSAIDs (e.g., Etoricoxib, Diclofenac) |
|---|---|---|
| Primary Mechanism | Inhibits synthesis of MCP-1/CCL2 and related chemokines; modulates NF-κB pathway & FABP4 protein [1] [2] [3] | Broad inhibition of Cyclooxygenase (COX-1 & COX-2) enzymes [4] |
| Key Molecular Targets | - NF-κB (p65/p50)
The fundamental difference lies in how these compounds interact with the body's inflammatory pathways.
This compound employs a multi-faceted mechanism that is more selective than that of traditional NSAIDs.
The following diagram illustrates this compound's primary mechanisms of action.
In contrast, traditional NSAIDs work by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins—key mediators of pain, fever, and inflammation.
The different mechanisms of action translate into distinct efficacy and safety profiles.
For researchers looking to replicate or build upon these findings, here are the methodologies from pivotal studies.
Chemokine binding selectivity is determined by distinct interaction sites and mechanisms across different binding proteins and receptors. The table below summarizes key systems and their selectivity determinants:
| System / Protein | Origin / Type | Key Selectivity Determinants | Binding Spectrum / Key Chemokines Bound |
|---|---|---|---|
| Interleukin-8 Receptor B (IL-8RB) [1] | Human GPCR | Overlapping but distinct sites for different chemokines; determinants located on N-terminal segment and region between TMD4-e2 loop [1]. | Selective for IL-8, GROα, NAP-2 [1]. |
| Viral CBP (vCCI) [2] | Poxvirus | Acidic binding loops that interact with basic clusters on chemokines; targets chemokine's receptor-binding residues and/or GAG-binding region [2]. | Broad spectrum of CC chemokines [2]. |
| Atypical Chemokine Receptor 5 (ACKR5/GPR182) [3] | Human Atypical Receptor | Binds a wide range with varying affinity; high-affinity binding (Ki ≤ 10 nM) for CXCL12, CXCL13; intermediate (Ki=10-100 nM) for CXCL10, CCL1, CCL11, others [3]. | Very broad spectrum; CXCL10, CXCL12, CXCL13, CCL1, CCL11, CCL19, CCL25, CCL26, XCL1, and more [3]. |
| Class A3 Evasins (e.g., EVA-A) [4] | Tick Salivary Protein | A deep hydrophobic pocket that interacts with the residue immediately following the CC motif of the chemokine; less dependent on N- and C-terminal regions than A1 evasins [4]. | Binds to 20 CC chemokines (Kd ≤ 250 nM); inhibits CCL3, CCL5, CCL7, CCL8, CCL13, CCL14, CCL15, CCL23 [4]. |
The following diagram illustrates the general multi-step mechanism and key interaction sites for chemokine binding, integrating concepts from several of these systems [1] [5]:
Researchers use several robust methodologies to characterize chemokine-binding interactions. Here are detailed protocols for two common techniques:
1. Competitive Binding Assay using Flow Cytometry [3] This method is ideal for efficiently determining the binding affinity and specificity of numerous chemokines to a receptor or binding protein.
2. Surface Plasmon Resonance (SPR) [4] SPR is a powerful label-free technique for obtaining real-time kinetic data (association and dissociation rates) and equilibrium affinity constants (Kd).
Understanding these selectivity mechanisms opens up several strategic avenues for therapeutic development:
The following table details the specific mechanism and experimental evidence for Bindarit's anti-inflammatory action, primarily based on a 2025 study investigating its effect after a subarachnoid hemorrhage (SAH).
| Feature | Description for this compound |
|---|---|
| Primary Target | Chemokine CC motif ligand 2 (CCL2/MCP-1) [1]. |
| Mechanism of Action | Inhibitor of CCL2 synthesis. Attenuates neuroinflammation by regulating the CCL2/CCR2/NF-κB pathway [1]. |
| Key Experimental Model | In vivo model of subarachnoid hemorrhage (SAH) in rodents [1]. |
| Key Findings | Attenuated neuroinflammation, reduced apoptosis, and modulated microglia polarization [1]. |
| Primary Cell Type/Process Studied | Microglia (central nervous system immune cells) and the resulting neuroinflammation [1]. |
To visualize this pathway, the following diagram illustrates the core mechanism of action for this compound as identified in the research.
This compound's Mechanism in the CCL2/CCR2/NF-κB Pathway
The table below places this compound within the broader context of other anti-inflammatory drug classes, highlighting its unique target.
| Drug/Drug Class | Primary Molecular Target(s) | Key Mechanism of Action | Therapeutic Contexts |
|---|---|---|---|
| This compound | CCL2 (MCP-1) synthesis [1] | Inhibits production of the CCL2 chemokine, blocking monocyte recruitment [1] | Neuroinflammation (e.g., post-SAH) [1] |
| NSAIDs (e.g., Ibuprofen) | COX-1 & COX-2 enzymes [2] | Inhibits prostaglandin (PGE2) synthesis [2] | General pain, fever, arthritis [3] [2] |
| Glucocorticoids (e.g., Prednisone) | Glucocorticoid receptor [2] | Suppresses multiple cytokine-induced genes (e.g., for IL-1, TNF-α, COX-2) [2] | Broad-range autoimmune and inflammatory diseases [2] |
| Anti-Cytokine Biologicals (e.g., Infliximab) | Specific cytokines (e.g., TNF-α) or their receptors [2] | Neutralizes extracellular cytokine activity [2] | Rheumatoid arthritis, Crohn's disease, psoriasis [2] |
| Farfarae Flos (PR) | Multiple (IL-6, NO, TNF-α) [4] | Herbal extract; modulates multiple inflammatory factors via flavonoids/sesquiterpenes [4] | Traditional medicine for airway inflammation [4] |
The key study on this compound used the following experimental methodology [1]: